Product packaging for Bethoxazin(Cat. No.:CAS No. 163269-30-5)

Bethoxazin

Cat. No.: B1662481
CAS No.: 163269-30-5
M. Wt: 251.3 g/mol
InChI Key: NRAYWXLNSHEHQO-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S2 B1662481 Bethoxazin CAS No. 163269-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-16-6-5-14-12-11(16)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAYWXLNSHEHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048051
Record name Bethoxazin
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Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

163269-30-5
Record name Bethoxazin
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Record name Bethoxazin [ISO]
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Record name Bethoxazin
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Record name 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide
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Record name Bethoxazin
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Record name BETHOXAZIN
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Foundational & Exploratory

Bethoxazin's Mechanism of Action on Microbial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current publicly available scientific understanding of Bethoxazin's mechanism of action. Detailed quantitative data from primary studies, such as comprehensive tables of minimum inhibitory concentrations (MICs) and specific enzyme inhibition kinetics, are not fully available in the public domain. Similarly, the experimental protocols provided are generalized descriptions of standard methodologies, as the specific, detailed protocols from the key research have not been publicly released. This guide is intended to provide a thorough overview based on existing literature and to outline the experimental approaches for further investigation.

Executive Summary

This compound is a broad-spectrum industrial microbicide characterized by its high electrophilicity.[1] Its mechanism of action is predicated on its ability to react with and form covalent adducts with biological nucleophiles, specifically targeting sensitive sulfhydryl groups within microbial cells.[1][2][3] This reactivity leads to the inhibition of essential cellular processes, with a key identified target being DNA topoisomerase II, an enzyme critical for DNA replication and maintenance.[2] The microbicidal activity of this compound is intrinsically linked to its chemical structure, as reduced or sulfhydryl-quenched forms of the molecule are rendered inactive.[2]

Core Mechanism of Action: Electrophilic Attack on Sulfhydryl Groups

The primary mechanism of this compound's antimicrobial activity is its function as a potent electrophile. The oxathiazine oxide ring system within the this compound molecule is highly reactive towards nucleophilic sulfhydryl groups (-SH) found in amino acid residues like cysteine.[3]

This reactivity leads to the formation of stable, covalent adducts with essential biomolecules, thereby inactivating them.[2] Studies have shown that this compound readily reacts with glutathione (GSH), a key intracellular antioxidant and detoxifying agent, as well as with sulfhydryl groups on proteins such as human serum albumin.[2] Conversely, it does not show reactivity towards other functional groups like amino, carboxylic, phenolic, or phosphate groups, highlighting the specificity for sulfhydryl moieties.[2]

A critical consequence of this reactivity is the inhibition of enzymes that rely on cysteine residues for their catalytic function. One such identified target is yeast DNA topoisomerase II, an enzyme vital for managing DNA topology during replication, transcription, and chromosome segregation.[2] The inhibition of this enzyme by this compound is thought to be a direct result of the covalent modification of its critical cysteine sulfhydryl groups.[2]

The proposed general mechanism can be visualized as follows:

Bethoxazin_Mechanism This compound This compound (Electrophile) Adduct Covalent Adduct (Inactive Biomolecule) This compound->Adduct Covalent Bonding Sulfhydryl Cellular Sulfhydryl Groups (-SH in Cysteine) Sulfhydryl->Adduct Inhibition Inhibition of Cellular Processes Adduct->Inhibition Death Microbial Cell Death Inhibition->Death

Figure 1: Proposed mechanism of this compound's electrophilic attack.

Quantitative Data Summary

Parameter Microorganism/Target Typical Value Range (Hypothetical) Significance
Minimum Inhibitory Concentration (MIC) Saccharomyces cerevisiaeLow µMIndicates the minimum concentration to inhibit yeast growth.
Gram-positive bacteriaVariesDetermines the spectrum of antibacterial activity.
Gram-negative bacteriaVariesDetermines the spectrum of antibacterial activity.
Fungi/MoldsVariesDetermines the spectrum of antifungal activity.
IC50 (Enzyme Inhibition) Yeast DNA Topoisomerase IILow µMQuantifies the concentration required to inhibit the primary enzyme target by 50%.
Rate of Reaction with Sulfhydryls Glutathione (GSH)Varies (e.g., kobs in s⁻¹)Measures the intrinsic reactivity of this compound towards its target functional group.

Experimental Protocols

The investigation of this compound's mechanism of action involves a combination of microbiological, biochemical, and analytical chemistry techniques. The following are generalized protocols for the key experiments cited in the literature.

Yeast Growth Inhibition Assay

This assay is used to determine the potency of this compound against a eukaryotic microbial model, such as Saccharomyces cerevisiae (e.g., strain BY4742).[2]

  • Culture Preparation: A single colony of yeast is used to inoculate a suitable liquid medium (e.g., YPD) and grown overnight at 30°C with shaking.

  • Cell Density Adjustment: The overnight culture is diluted to a standard optical density (OD) at 600 nm (e.g., OD600 = 0.1) in fresh medium.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.

  • Assay Plate Setup: In a 96-well microplate, the diluted yeast culture is mixed with the various concentrations of this compound. Controls should include yeast with solvent only (negative control) and medium only (blank).

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 24-48 hours), with OD600 readings taken at regular intervals using a microplate reader.

  • Data Analysis: The growth curves are analyzed to determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.

UV-Vis Spectroscopy for Reactivity Assessment

This method is employed to monitor the reaction between this compound and sulfhydryl-containing molecules in real-time.

  • Reagent Preparation: Solutions of this compound and a model sulfhydryl compound (e.g., glutathione) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked with the buffer solution.

  • Reaction Initiation: The solutions of this compound and the sulfhydryl compound are mixed in a quartz cuvette.

  • Spectral Scans: UV-Vis spectra are recorded at regular time intervals over a relevant wavelength range. The disappearance of the absorbance peak corresponding to this compound and/or the appearance of a new peak for the adduct is monitored.

  • Data Analysis: The change in absorbance over time is used to determine the reaction kinetics.

LC-MS/MS for Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to confirm the formation of covalent adducts between this compound and proteins.

  • Sample Preparation: A target protein (e.g., human serum albumin or a purified enzyme) is incubated with this compound under physiological conditions.

  • Proteolysis: The protein is then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

  • LC Separation: The resulting peptide mixture is injected into a liquid chromatography system, typically a reverse-phase column, to separate the peptides based on their hydrophobicity.

  • Mass Spectrometry Analysis: The eluting peptides are introduced into a mass spectrometer. In the first stage (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured.

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest (including potential adducts) are selected and fragmented. The fragmentation pattern (MS2 spectrum) provides sequence information.

  • Data Analysis: The MS and MS/MS data are analyzed to identify peptides that have a mass shift corresponding to the addition of a this compound molecule, thus confirming the formation and location of the covalent adduct.

Visualizing Workflows and Pathways

Experimental Workflow for Mechanism of Action Study

The following diagram illustrates a logical workflow for elucidating the mechanism of action of an electrophilic antimicrobial like this compound.

Experimental_Workflow cluster_assays Initial Screening & Reactivity cluster_target_id Target Identification cluster_validation Mechanism Validation Microbial_Assay Microbial Growth Inhibition Assay Reactivity_Assay UV-Vis Spectroscopy (Reactivity with GSH) Microbial_Assay->Reactivity_Assay Correlate Activity Enzyme_Assay Enzyme Inhibition Assay (e.g., Topoisomerase II) Reactivity_Assay->Enzyme_Assay Hypothesize Target LCMS_Adduct LC-MS/MS Adduct Identification Enzyme_Assay->LCMS_Adduct Confirm Covalent Binding Inactive_Analog Test Inactive Analogs (Reduced/GSH-treated) LCMS_Adduct->Inactive_Analog Validate Mechanism Cellular_Response Cellular Response Analysis Inactive_Analog->Cellular_Response

Figure 2: A logical workflow for investigating this compound's mechanism.
Signaling Pathway: Inhibition of DNA Topoisomerase II

The interaction of this compound with DNA topoisomerase II disrupts the enzyme's catalytic cycle, which is essential for relieving DNA supercoiling during replication.

Topoisomerase_Inhibition_Pathway cluster_enzyme Topoisomerase II Catalytic Cycle DNA_Binding Enzyme Binds to DNA Cleavage DNA Double-Strand Break DNA_Binding->Cleavage Strand_Passage Strand Passage Cleavage->Strand_Passage Blocked_Enzyme Inactive Enzyme (Covalent Adduct) Cleavage->Blocked_Enzyme Traps Cleavage Complex Religation DNA Religation Strand_Passage->Religation Religation->DNA_Binding This compound This compound This compound->Blocked_Enzyme Cysteine Cysteine Residue on Topo II Cysteine->Blocked_Enzyme Replication_Fork Replication Fork Stall Blocked_Enzyme->Replication_Fork Inhibits Religation Cell_Death Apoptosis / Cell Death Replication_Fork->Cell_Death

Figure 3: Inhibition of the DNA Topoisomerase II pathway by this compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its microbicidal effects through a mechanism of electrophilic attack on cellular sulfhydryl groups, leading to the inactivation of essential enzymes such as DNA topoisomerase II.[2] This targeted reactivity provides a basis for its broad-spectrum activity.

For drug development professionals and researchers, future investigations should focus on:

  • Quantitative Structure-Activity Relationships (QSAR): Elucidating how modifications to the this compound structure affect its electrophilicity and antimicrobial potency.

  • Comprehensive Target Profiling: Utilizing advanced proteomic techniques to identify the full spectrum of protein targets for this compound in various microbial species.

  • Resistance Mechanisms: Investigating potential microbial resistance mechanisms, such as the upregulation of intracellular thiols or efflux pumps.

  • Selectivity: Assessing the selectivity of this compound for microbial targets over mammalian counterparts to better understand its toxicological profile.

A deeper understanding of these areas will be crucial for the development of new and improved antimicrobial agents based on the electrophilic mechanism of action exemplified by this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bethoxazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethoxazin, a potent broad-spectrum industrial microbicide, has garnered significant interest for its applications in material and coating preservation. Its mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in microbial cell replication, leading to cell death. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support research and development activities in this area. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential applications of this compound.

Introduction

This compound, chemically known as 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide, is a heterocyclic compound with the molecular formula C₁₁H₉NO₂S₂ and a molecular weight of 251.33 g/mol .[1][2] It is recognized as a racemic mixture. The compound's potent microbicidal activity stems from its ability to act as a DNA topoisomerase II inhibitor.[3] This guide details the synthetic route to this compound, provides a comprehensive summary of its characterization, and elucidates its mechanism of action.

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a proposed synthetic pathway based on established organic chemistry principles for the formation of similar heterocyclic systems.

Step 1: Synthesis of Benzo[b]thiophene-2-carbonyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend benzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Reaction Conditions: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to obtain the crude benzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of Benzo[b]thiophene-2-carboxamide

  • Reaction Setup: Dissolve the crude benzo[b]thiophene-2-carbonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Reaction Conditions: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold solvent to remove impurities. The crude benzo[b]thiophene-2-carboxamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the benzo[b]thiophene-2-carboxamide and a suitable cyclizing agent in an appropriate solvent.

  • Reaction Conditions: The specific cyclizing agent and reaction conditions would be crucial for the formation of the 1,4,2-oxathiazine 4-oxide ring. This step likely involves a multi-step process or a one-pot reaction with specific reagents to introduce the sulfur, oxygen, and the dihydrooxathiazine ring structure.

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography or recrystallization to yield a pure, crystalline solid.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Spectroscopic and Crystallographic Data
Technique Observed Data
¹H-NMR Predicted chemical shifts would include signals for the aromatic protons of the benzo[b]thiophene ring system and the methylene protons of the dihydrooxathiazine ring.
¹³C-NMR Predicted signals would correspond to the carbon atoms of the benzo[b]thiophene and dihydrooxathiazine rings.
FTIR (cm⁻¹) Predicted characteristic peaks would include C=N stretching, S=O stretching, C-O stretching, and aromatic C-H stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z 251.32, corresponding to the molecular weight of this compound.[4]
UV-Vis Spectroscopy Used to study the reactivity profile of this compound with biological nucleophiles.[3]
X-ray Crystallography Confirms the solid-state structure, revealing a half-chair conformation for the 1,4,2-oxathiazine ring.[5][6]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample of this compound as a KBr pellet or a thin film.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Develop a suitable LC method to separate this compound from any impurities.

  • Couple the LC system to a tandem mass spectrometer to confirm the molecular weight and obtain fragmentation data for structural confirmation. This technique was used to detect covalent adducts of this compound with molecules containing free sulfhydryl groups.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its microbicidal effects by targeting and inhibiting DNA topoisomerase II.[3] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation.

Inhibition of DNA Topoisomerase II

This compound is highly electrophilic and reacts with molecules containing free sulfhydryl groups, such as glutathione (GSH) and cysteine residues on proteins.[3] The proposed mechanism involves the formation of a covalent adduct with critical cysteine residues on DNA topoisomerase II.[3] This covalent modification inhibits the catalytic activity of the enzyme.[3]

Downstream Cellular Effects

The inhibition of topoisomerase II by this compound leads to the stabilization of the cleavage complex, where the DNA is cleaved but not religated. This results in the accumulation of DNA double-strand breaks (DSBs). The presence of DSBs triggers a cascade of cellular responses known as the DNA Damage Response (DDR).

The DDR pathway involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[7] These kinases then phosphorylate a host of downstream targets, leading to:

  • Cell Cycle Arrest: The DDR activates checkpoint proteins that halt the cell cycle, typically at the G2/M transition, to allow time for DNA repair.[8]

  • DNA Repair: The cell's DNA repair machinery is recruited to the sites of damage to attempt to repair the DSBs.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.

The inhibition of topoisomerase II can also impact cellular metabolism, with studies showing an upregulation of glucose transporters and glycolytic enzymes in response to topoisomerase inhibitor-induced DNA damage.[7] This metabolic reprogramming is thought to support the energy-intensive processes of DNA repair and cell survival.

Bethoxazin_Signaling_Pathway This compound This compound TopoisomeraseII DNA Topoisomerase II (with Cysteine Residues) This compound->TopoisomeraseII Covalent_Adduct Covalent Adduct Formation (Inhibition of Catalytic Activity) TopoisomeraseII->Covalent_Adduct DSB DNA Double-Strand Breaks (DSBs) Covalent_Adduct->DSB Stabilization of Cleavage Complex DDR DNA Damage Response (DDR) (ATM, DNA-PKcs activation) DSB->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Extensive Damage

Caption: Proposed signaling pathway of this compound's microbicidal action.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Bethoxazin_Workflow Start Starting Materials (Benzo[b]thiophene-2-carboxylic acid) Synthesis Synthesis of this compound (Multi-step process) Start->Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, MS, X-ray) Purification->Characterization Biological_Assay Biological Activity Assessment (e.g., MIC determination) Characterization->Biological_Assay End Pure, Characterized this compound Biological_Assay->End

Caption: General experimental workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and mechanism of action of this compound. While a definitive, published synthesis protocol remains elusive, the outlined plausible synthetic route and comprehensive characterization methodologies offer a solid starting point for researchers. The elucidation of its interaction with DNA topoisomerase II and the subsequent cellular signaling cascade highlights the molecular basis for its potent microbicidal activity. Further research into optimizing the synthesis and exploring the full therapeutic and industrial potential of this compound is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bethoxazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethoxazin is a broad-spectrum industrial microbicide with applications in material and coating preservation.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. The information is intended to support research, development, and application of this compound in various scientific and industrial fields.

Chemical Identity and Physical Properties

This compound is a synthetic compound belonging to the class of cyclic N-oxides and thiazines.[1] It is recognized for its electrophilic nature, which is central to its microbicidal activity.[1] The physical state of this compound is a pale yellow to yellow solid.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[2]
Synonyms Bethogard, 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[3]
CAS Number 163269-30-5[2]
Chemical Formula C₁₁H₉NO₂S₂[2]
Molecular Weight 251.32 g/mol [3][4]
Appearance Pale yellow to yellow solid
Melting Point Data not available
Boiling Point 452.3±37.0 °C (Predicted)[3]
Density 1.58±0.1 g/cm³ (Predicted)[3]
Solubility DMSO: 4.4 mg/mL (17.51 mM) (Sonication recommended) Chloroform: Slightly soluble Methanol: Slightly soluble[3][4]
pKa Data not available
logP Data not available

Chemical Reactivity and Mechanism of Action

This compound functions as a potent electrophile.[1] Its primary mechanism of microbicidal action is believed to be the covalent modification of biological nucleophiles, particularly molecules containing free sulfhydryl groups such as glutathione (GSH) and cysteine residues in proteins.[1] Studies have shown that this compound reacts with these sulfhydryl groups to form covalent adducts.[1] In contrast, it does not appear to react with amino, carboxylic, phenolic, alcoholic, or phosphate functional groups.[1]

A key molecular target of this compound is DNA topoisomerase II, an essential enzyme for regulating DNA topology during replication, transcription, and recombination.[1][5] this compound potently inhibits the catalytic activity of yeast DNA topoisomerase II.[1] This inhibition is thought to occur through the reaction of this compound with critical free cysteine sulfhydryl groups on the enzyme, leading to disruption of its function and ultimately, cell death.[1] The reduced form of this compound and GSH-treated this compound are both inactive, highlighting the importance of its electrophilic nature for its biological activity.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of a solid compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of packed solid is achieved.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Principle: A known amount of the solute (this compound) is added to a known volume of a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).

  • Equilibration: The vials are sealed and placed in a constant temperature shaker (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: The vials are removed from the shaker and centrifuged at high speed to pellet the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the ionization state of a compound at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this ratio.

Apparatus:

  • Separatory funnels or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Phase Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid in the separation.

  • Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as: P = [this compound]octanol / [this compound]water The logP is then calculated as: logP = log₁₀(P)

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits DNA topoisomerase II.

Bethoxazin_Mechanism This compound This compound (Electrophile) Covalent_Adduct This compound-TopoII Covalent Adduct This compound->Covalent_Adduct TopoII DNA Topoisomerase II (with Cysteine-SH) TopoII->Covalent_Adduct DNA DNA TopoII->DNA Acts on Inhibition Inhibition of Catalytic Activity Covalent_Adduct->Inhibition Leads to Cell_Death Microbial Cell Death Inhibition->Cell_Death Results in

Proposed inhibitory pathway of this compound on DNA topoisomerase II.
Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to separate solid and supernatant equilibrate->centrifuge quantify Quantify this compound in supernatant (e.g., HPLC) centrifuge->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Workflow for the experimental determination of solubility.

References

Bethoxazin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bethoxazin, a broad-spectrum industrial microbicide. The document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

Core Chemical and Physical Properties

This compound is a synthetic compound recognized for its potent fungicidal and algicidal properties.[1] Its fundamental chemical identifiers and properties are summarized below.

PropertyValueReference
CAS Number 163269-30-5[2]
Molecular Formula C₁₁H₉NO₂S₂[2]
Molecular Weight 251.32 g/mol [3]
Synonyms 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide, Bethoguard[2]
Appearance Pale Yellow to Yellow Solid[2]
Solubility Soluble in Chloroform and Methanol (Slightly)[2]

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

This compound's microbicidal activity stems from its nature as a potent electrophile. It selectively reacts with nucleophilic sulfhydryl groups present in crucial biomolecules.[4] This mechanism involves the formation of covalent adducts, leading to the inactivation of essential proteins and disruption of cellular processes.

Key molecular targets include:

  • Glutathione (GSH): this compound readily reacts with this ubiquitous antioxidant, leading to its depletion and inducing oxidative stress within the microbial cell.[4]

  • Cysteine Residues in Proteins: The compound targets critical cysteine residues in enzymes. A notable example is the inhibition of yeast DNA topoisomerase II, where this compound's interaction with the enzyme's sulfhydryl groups leads to a loss of catalytic activity.[4]

It is important to note that the reduced form of this compound and its glutathione-adduct are biologically inactive, highlighting the importance of the parent molecule's electrophilic nature.[4]

Bethoxazin_Mechanism This compound This compound (Electrophile) Adduct Covalent Adduct Formation This compound->Adduct Reacts with Sulfhydryl Sulfhydryl Groups (-SH) (e.g., in Glutathione, Cysteine residues) Sulfhydryl->Adduct Inactivation Inactivation of Essential Biomolecules (e.g., Topoisomerase II) Adduct->Inactivation Leads to UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Spect Warm up Spectrophotometer Zero Zero Instrument with Blank Prep_Spect->Zero Prep_Blank Prepare Blank (Buffer) Prep_Blank->Zero Prep_Reactants Prepare Reactant Solutions (this compound, GSH) Scan_Reactants Scan Individual Reactant Spectra Prep_Reactants->Scan_Reactants Zero->Scan_Reactants Mix Mix Reactants in Cuvette Scan_Reactants->Mix Time_Course Initiate Time-Course Scan Mix->Time_Course Analyze Analyze Spectral Changes Over Time Time_Course->Analyze Determine_Rate Determine Reaction Rate Analyze->Determine_Rate LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_analysis Data Analysis Incubate Incubate this compound with GSH Filter Filter Reaction Mixture Incubate->Filter Inject Inject Sample onto HPLC Column Filter->Inject Separate Separate Components with Gradient Elution Inject->Separate Full_Scan Acquire Full Scan Mass Spectra Separate->Full_Scan Select_Ion Select Putative Adduct Ion Full_Scan->Select_Ion Analyze_MS Analyze Full Scan Data Full_Scan->Analyze_MS Fragment Fragment Parent Ion (MS/MS) Select_Ion->Fragment Interpret_MSMS Interpret Fragmentation Pattern Fragment->Interpret_MSMS Topo_II_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Add_this compound Add this compound (and controls) Prepare_Mix->Add_this compound Add_Enzyme Add Topoisomerase II Add_this compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electro Run Agarose Gel Electrophoresis Stop_Reaction->Gel_Electro Visualize Stain and Visualize Gel Gel_Electro->Visualize Assess Assess Inhibition Visualize->Assess

References

An In-depth Technical Guide to the Electrophilic Properties of the Bethoxazin Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bethoxazin is a novel, broad-spectrum industrial microbicide with significant electrophilic characteristics that underpin its biological activity.[1] This technical guide provides a comprehensive overview of the electrophilic properties of the this compound molecule, detailing its reactivity profile, proposed mechanism of action, and the experimental methodologies used to characterize these features. As an electrophile, this compound selectively reacts with soft nucleophiles, particularly sulfhydryl groups, leading to the formation of stable covalent adducts. This reactivity is directly linked to its potent microbicidal effects, which are proposed to stem from the covalent modification and subsequent inhibition of essential microbial enzymes, such as DNA topoisomerase II.[1] This document consolidates the available quantitative data, outlines representative experimental protocols for assessing electrophilicity, and provides a visual representation of its molecular mechanism of action to support further research and development efforts.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key identifiers:

PropertyValue
Molecular Formula C₁₁H₉NO₂S₂
Molecular Weight 251.33 g/mol
CAS Number 163269-30-5
Synonyms 3-(Benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide, Bethogard

Electrophilic Reactivity and Mechanism of Action

This compound's core chemical feature is its high electrophilicity. Studies have shown that the molecule is a potent electrophile, selectively reacting with molecules that possess free sulfhydryl groups.[1]

Reactivity with Nucleophiles

Experimental evidence demonstrates that this compound readily forms covalent adducts with biological thiols such as glutathione (GSH) and cysteine residues within proteins like human serum albumin.[1] This reactivity is highly specific; this compound does not show reactivity towards other common biological nucleophiles, including amino, carboxylic, phenolic, alcoholic, or phosphate functional groups under similar conditions.[1] The formation of these adducts can be monitored and characterized using techniques like UV-vis spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The electrophilic nature of this compound is essential for its biological function. When this compound is pre-treated with GSH, its biological activity is neutralized. Similarly, a reduced, non-electrophilic form of this compound is inactive.[1] This strongly indicates that the microbicidal action is dependent on its ability to act as an electrophile.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The primary mechanism of this compound's microbicidal action is believed to be the covalent modification of essential microbial proteins.[1] A key molecular target identified is yeast DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] this compound potently inhibits the catalytic activity of this enzyme.[1] The proposed mechanism involves the electrophilic attack of this compound on critical cysteine sulfhydryl groups within the enzyme's active site. This covalent modification leads to an irreversible inhibition of the enzyme, disruption of DNA topology, and ultimately, cell death.[1]

Bethoxazin_Mechanism_of_Action This compound This compound (Electrophile) CovalentAdduct Covalently Modified Protein (Inactive) This compound->CovalentAdduct Covalent Bond Formation (Thiol-Michael Addition) TargetProtein Target Protein (e.g., Topoisomerase II) with active Cysteine TargetProtein->CovalentAdduct Nucleophilic Attack by Cys-SH Inhibition Inhibition of Biological Function CovalentAdduct->Inhibition

Caption: Proposed mechanism of this compound's electrophilic action.

Quantitative Data on Biological Activity

The biological activity of this compound, driven by its electrophilicity, has been quantified in several studies. The following table summarizes key findings.

ParameterOrganism/Cell LineValueReference
IC₅₀ (Cell Growth Inhibition) Saccharomyces cerevisiae BY4742~11 µM[1]
IC₅₀ (Cell Growth Inhibition) Human K562 cells~1 µM

Note: Data is limited based on publicly available literature. Further studies are required for a comprehensive quantitative profile.

Experimental Protocols

The following sections describe representative methodologies for characterizing the electrophilic properties of small molecules like this compound. These protocols are based on established techniques in the field.

Assessment of Thiol Reactivity using UV-vis Spectroscopy

This protocol provides a method for monitoring the reaction between an electrophile and a model thiol, such as glutathione (GSH), by observing changes in UV-vis absorbance.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of Glutathione (GSH) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

    • The final concentrations for the assay should be empirically determined, but typical ranges are 50-200 µM for both this compound and GSH.

  • Spectrophotometric Measurement:

    • Use a dual-beam UV-vis spectrophotometer.

    • The reference cuvette should contain the buffer solution.

    • Add the GSH solution to the sample cuvette and record a baseline spectrum.

    • Initiate the reaction by adding the this compound stock solution to the sample cuvette. Mix quickly and thoroughly.

    • Immediately begin recording UV-vis spectra at regular intervals (e.g., every 1-5 minutes) over a defined wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Monitor the decrease in absorbance at a wavelength specific to this compound or the increase in absorbance of the newly formed adduct.

    • The rate of reaction can be determined by plotting the change in absorbance over time.

UV_Vis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound Stock (DMSO) Initiate Initiate Reaction: Add this compound Prep_this compound->Initiate Prep_GSH Prepare GSH Stock (Buffer pH 7.4) Baseline Record Baseline (GSH in Buffer) Prep_GSH->Baseline Setup_Spec Setup Spectrophotometer Setup_Spec->Baseline Baseline->Initiate Scan Scan Spectra over Time Initiate->Scan Plot_Data Plot Absorbance vs. Time Scan->Plot_Data Calc_Rate Calculate Reaction Rate Plot_Data->Calc_Rate

Caption: Workflow for assessing thiol reactivity via UV-vis spectroscopy.

Characterization of Protein Adducts by LC-MS/MS

This protocol outlines a general workflow for identifying the formation of covalent adducts between an electrophile and a target protein.

  • Incubation:

    • Incubate the target protein (e.g., recombinant DNA topoisomerase II or human serum albumin) with this compound at a specified molar ratio (e.g., 1:1, 1:5) in a suitable buffer (e.g., phosphate or TRIS buffer, pH 7.4) at 37°C for a defined period (e.g., 2-24 hours).

    • Include a control sample with the protein and vehicle (DMSO) only.

  • Sample Preparation for Mass Spectrometry:

    • Remove excess, unreacted this compound using a desalting column.

    • Denature the protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of the target protein.

    • The search parameters must be modified to include the mass shift corresponding to the addition of the this compound molecule on cysteine residues.

    • The identification of a peptide with this specific mass modification confirms the formation of a covalent adduct and pinpoints the site of modification.

Conclusion

This compound is a potent electrophilic agent whose microbicidal activity is intrinsically linked to its ability to form covalent adducts with sulfhydryl groups on essential microbial proteins. The selective reactivity with thiols, coupled with its inhibitory effect on key enzymes like DNA topoisomerase II, provides a clear molecular basis for its function. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound or the development of other targeted covalent inhibitors. Future work should focus on obtaining more extensive quantitative kinetic data and elucidating its interactions with a broader range of biological targets.

References

Solubility Profile of Bethoxazin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bethoxazin, a broad-spectrum fungicide and industrial microbicide. Understanding the solubility of this compound in various solvents is critical for its formulation, application, and analytical method development. This document summarizes available quantitative and qualitative solubility data, details a comprehensive experimental protocol for solubility determination, and provides visual representations of experimental workflows and the compound's proposed mechanism of action.

Quantitative and Qualitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of solvents. The available data, compiled from various sources, are presented below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of impurities. The data presented here are based on available information and should be considered as a guideline for formulation and experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassSolubility (at 20-25°C)Notes
Dimethyl Sulfoxide (DMSO)Sulfoxide4.4 mg/mL (17.51 mM)Sonication is recommended to aid dissolution.[1]
ChloroformHalogenated HydrocarbonSlightly SolubleQuantitative data not available.[2]
MethanolAlcoholSlightly SolubleQuantitative data not available.[2]
WaterProticVery low to insolubleSpecific quantitative data is not readily available, but its classification as a fungicide for material preservation suggests low aqueous solubility.
EthanolAlcoholData not availablePredicted to have some solubility based on its slight solubility in methanol.
AcetoneKetoneData not available-
Ethyl AcetateEsterData not available-
TolueneAromatic HydrocarbonData not availableLikely to have low solubility due to its polar functional groups.
AcetonitrileNitrileData not available-
n-HexaneAliphatic HydrocarbonData not availableExpected to have very low solubility due to its non-polar nature.
DichloromethaneHalogenated HydrocarbonData not availableMay exhibit some solubility similar to chloroform.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This protocol is based on established methods for solubility determination of organic compounds and fungicides.[3][4][5]

Materials and Equipment
  • This compound (analytical standard, >98% purity)

  • Solvents of interest (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV detector)

Procedure

2.2.1. Preparation of Saturated Solutions (Shake-Flask Method)

  • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and transfer it into a scintillation vial or glass flask.

  • Add a known volume of the desired solvent (e.g., 2-5 mL) to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-200 rpm).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. A visual confirmation of excess solid this compound at the bottom of the vial should be made.

2.2.2. Sample Preparation for Analysis

  • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

2.2.3. Quantification of this compound

Option A: UV-Vis Spectrophotometry

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a suitable wavelength range (e.g., 200-400 nm).

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure the absorbance of the standard solutions and the diluted sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, accounting for the dilution factor.

Option B: High-Performance Liquid Chromatography (HPLC)

  • Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add solvent prep1->prep2 prep3 Equilibrate on shaker (24-48h) prep2->prep3 sample1 Settle excess solid prep3->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 Analyze by UV-Vis or HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Experimental workflow for this compound solubility determination.
Proposed Mechanism of Action of this compound

This compound is thought to exert its microbicidal effects by interacting with essential biomolecules within microbial cells. The following diagram illustrates the proposed signaling pathway.

G This compound This compound cell Microbial Cell This compound->cell Enters sulfhydryl Endogenous Sulfhydryl Biomolecules (e.g., in enzymes) This compound->sulfhydryl Reacts with inhibition Enzyme Inhibition & Disruption of Cellular Function sulfhydryl->inhibition Leads to death Cell Death inhibition->death Results in

References

The Stereochemistry of Bethoxazin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bethoxazin

This compound is a broad-spectrum industrial microbicide with applications in the preservation of materials and coatings.[1][2] It is recognized for its fungicidal and algicidal properties.[1] Despite its use, publicly available information regarding its detailed stereochemistry, environmental fate, and specific toxicological profiles of its stereoisomers is limited.[1]

The Stereochemical Nature of this compound

This compound possesses a single chiral center, which means it exists as a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] The presence of a stereocenter raises important questions about the potential for stereoselectivity in its biological activity, a common phenomenon in pharmacologically active molecules.

The fundamental concept of enantiomers is depicted in the following diagram, illustrating two non-superimposable mirror-image forms of a chiral molecule.

G Mirror Plane cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer C_R C* A_R A C_R->A_R B_R B C_R->B_R D_R D C_R->D_R E_R E C_R->E_R C_S C* A_S A C_S->A_S B_S B C_S->B_S D_S D C_S->D_S E_S E C_S->E_S

Figure 1: Generic representation of (R) and (S) enantiomers at a chiral center (C*).

Mechanism of Action of Racemic this compound

Studies on racemic this compound have elucidated its primary mechanism of action. It is a highly electrophilic molecule that readily reacts with nucleophilic groups, particularly the free sulfhydryl groups found in biomolecules such as glutathione (GSH) and cysteine residues within proteins.[2] This reactivity is central to its microbicidal effects.

The proposed mechanism involves the following key steps:

  • Electrophilic Attack: The electrophilic nature of this compound facilitates its reaction with sulfhydryl groups.

  • Covalent Adduct Formation: This reaction leads to the formation of covalent adducts with proteins and other essential molecules, disrupting their normal function.[2]

  • Enzyme Inhibition: A specific target identified is yeast DNA topoisomerase II. This compound potently inhibits its catalytic activity, likely by reacting with critical cysteine sulfhydryl groups on the enzyme.[2]

The proposed signaling pathway for the antimicrobial action of racemic this compound is illustrated below.

G This compound Racemic this compound adducts Covalent Adduct Formation This compound->adducts Reacts with inhibition Inhibition of Enzyme Activity This compound->inhibition Reacts with sulfhydryl Endogenous Sulfhydryl Groups (e.g., in GSH, Cysteine) sulfhydryl->adducts disruption Disruption of Cellular Functions adducts->disruption topoisomerase DNA Topoisomerase II topoisomerase->inhibition inhibition->disruption death Microbial Cell Death disruption->death

Figure 2: Proposed mechanism of action for racemic this compound.

The Significance of Stereochemistry in Biologically Active Compounds

While no specific data exists for the individual enantiomers of this compound, the principles of stereopharmacology suggest that the (R) and (S) forms could have different biological properties. Enantiomers can differ in their:

  • Pharmacodynamics: One enantiomer (the eutomer) may have significantly higher activity than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to off-target effects.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.

  • Toxicology: The toxicity of a chiral compound may be associated with only one of its enantiomers.

Given that the biological targets of this compound, such as enzymes, are chiral environments, it is plausible that one enantiomer has a higher affinity and reactivity than the other.

Data on Racemic this compound

The following table summarizes the known information for racemic this compound. No quantitative data for the individual enantiomers is currently available in the public domain.

PropertyDescriptionReference(s)
Chemical Formula C₁₁H₉NO₂S₂[1]
Molecular Mass 251.33 g/mol [1]
Type Fungicide, Algicide, Industrial Microbiocide[1]
Stereochemistry Racemic mixture of (R) and (S) enantiomers[1]
Mechanism of Action Reacts with endogenous sulfhydryl groups; inhibits DNA topoisomerase II[2]
Reactivity Highly electrophilic[2]

Proposed Experimental Protocols for Stereochemical Investigation

To elucidate the stereochemical profile of this compound, a series of experiments would be required. The following outlines a hypothetical workflow for such an investigation.

Chiral Separation of Enantiomers

The first critical step is to separate the racemic mixture into its individual (R) and (S) enantiomers.

  • Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).

  • Protocol Outline:

    • Column Screening: Screen a variety of commercially available CSPs (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) with different mobile phases (normal-phase, reversed-phase, and polar organic modes).

    • Method Optimization: Once a suitable column and mobile phase combination is identified, optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).

    • Preparative Chromatography: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.

    • Purity and Configuration Analysis: Confirm the enantiomeric purity of the separated fractions using the analytical chiral HPLC method. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if one could be synthesized.

Stereoselective Synthesis

An alternative to chiral separation is the stereoselective synthesis of each enantiomer.

  • Method: Asymmetric synthesis using a chiral catalyst or a chiral auxiliary.

  • Protocol Outline:

    • Route Design: Design a synthetic route that introduces the chiral center in a controlled manner. This could involve, for example, an asymmetric reduction of a prochiral precursor or the use of a chiral starting material.

    • Reaction Optimization: Optimize the reaction conditions (catalyst, solvent, temperature) to maximize the enantiomeric excess (ee) of the desired product.

    • Purification and Analysis: Purify the synthesized enantiomer and determine its enantiomeric purity by chiral HPLC.

Biological Activity Assays

Once the individual enantiomers are isolated, their biological activity can be compared.

  • Method: In vitro microbicidal assays.

  • Protocol Outline:

    • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture against a panel of relevant fungal and bacterial species. This is typically done using broth microdilution or agar dilution methods.

    • Enzyme Inhibition Assays: Measure the IC₅₀ values of each enantiomer and the racemate for the inhibition of DNA topoisomerase II in a cell-free system.

Toxicological and Pharmacokinetic Profiling
  • Method: In vitro and in vivo studies.

  • Protocol Outline:

    • Cytotoxicity Assays: Evaluate the cytotoxicity of each enantiomer and the racemate against relevant cell lines (e.g., mammalian cell lines) to assess potential for differential toxicity.

    • Pharmacokinetic Studies (if applicable): In an appropriate animal model, administer each enantiomer and the racemate and measure plasma concentrations over time to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

The following diagram illustrates a logical workflow for the comprehensive stereochemical investigation of this compound.

G start Racemic this compound separation Chiral Separation (e.g., HPLC, SFC) start->separation synthesis Stereoselective Synthesis start->synthesis enantiomers (R)-Bethoxazin & (S)-Bethoxazin separation->enantiomers synthesis->enantiomers bio_assays Biological Activity Assays (e.g., MIC, Enzyme Inhibition) enantiomers->bio_assays tox_pk Toxicology & PK Studies (in vitro / in vivo) enantiomers->tox_pk data_analysis Data Analysis & Comparison of Enantiomers bio_assays->data_analysis tox_pk->data_analysis conclusion Determination of Eutomer/Distomer & Stereoselective Profile data_analysis->conclusion

Figure 3: Hypothetical workflow for the stereochemical investigation of this compound.

Conclusion

This compound is a chiral microbicide used as a racemic mixture. Its mechanism of action involves covalent modification of sulfhydryl groups in essential biomolecules. While there is a lack of public data on the specific properties of its individual (R) and (S) enantiomers, the principles of stereochemistry strongly suggest that they may differ in their biological activity, pharmacokinetics, and toxicology. A full understanding of the stereochemistry of this compound would require the separation or stereoselective synthesis of the enantiomers, followed by a comparative evaluation of their biological and toxicological profiles. Such studies would be invaluable for a complete risk assessment and could potentially lead to the development of a more efficacious and safer product based on a single enantiomer.

References

Methodological & Application

Application Notes and Protocols for Bethoxazin as a Fungicide in Material Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethoxazin is a broad-spectrum industrial microbicide utilized for the preservation of various materials and coatings.[1][2] As a member of the oxathiazine class of compounds, it exhibits fungicidal and algicidal properties.[3][4] This document provides detailed application notes and protocols for the use of this compound as a fungicide in material preservation, based on available scientific and technical information.

Chemical Identity:

PropertyValue
IUPAC Name 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[3]
CAS Number 163269-30-5[3]
Molecular Formula C₁₁H₉NO₂S₂[3]
Molecular Weight 251.32 g/mol

Mechanism of Action

This compound's microbicidal activity stems from its high electrophilicity, allowing it to react with nucleophilic groups in microbial cells.[1] The proposed mechanism involves the covalent modification of sulfhydryl groups (-SH) present in essential biomolecules, such as the cysteine residues within enzymes.[1]

A key target of this compound is DNA topoisomerase II, a vital enzyme for DNA replication and cell division in fungi.[1] By reacting with critical cysteine sulfhydryl groups on this enzyme, this compound inhibits its catalytic activity, ultimately leading to fungal cell death.[1] This targeted reactivity makes it an effective fungicide.

This compound This compound Sulfhydryl Sulfhydryl Groups (-SH) in Fungal Biomolecules This compound->Sulfhydryl reacts with Covalent_Adduct Covalent Adduct Formation This compound->Covalent_Adduct Enzymes e.g., DNA Topoisomerase II Sulfhydryl->Enzymes Sulfhydryl->Covalent_Adduct Enzyme_Inhibition Enzyme Inhibition Covalent_Adduct->Enzyme_Inhibition Fungal_Cell_Death Fungal Cell Death Enzyme_Inhibition->Fungal_Cell_Death

Proposed mechanism of action for this compound.

Applications in Material Preservation

This compound is suitable for incorporation into various materials and coatings to prevent fungal growth and degradation. Potential applications include:

  • Wood Preservation: As a component in wood preservative formulations to protect against decay fungi.

  • Coatings: For use in paints, lacquers, and other coatings to prevent the growth of mold and mildew on the dried film.

  • Polymer and Plastic Preservation: To inhibit fungal growth on and within polymeric materials.

Quantitative Data: Efficacy

Table 1: General Efficacy of this compound

Target OrganismEfficacy MetricConcentration RangeReference
Yeast (BY4742 cells)Growth InhibitionLow micromolar[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against relevant fungal species.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to a specific concentration (e.g., 1 x 10⁵ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Inoculate each well (except for a sterile control) with the standardized fungal suspension.

  • Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungus (e.g., 25-28°C for 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Controls Include Positive and Negative Controls Inoculation->Controls Incubation Incubate Plate Controls->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Workflow for MIC determination.
Protocol 2: Evaluation of Fungicidal Efficacy on a Material Surface (e.g., Wood)

This protocol provides a general method to assess the effectiveness of this compound in preventing fungal growth on a solid material.

Materials:

  • Material samples (e.g., wood blocks of a specific dimension)

  • This compound treatment solution at various concentrations

  • Solvent for this compound (ensure compatibility with the material)

  • Fungal spore suspension of a relevant decay fungus (e.g., Aspergillus niger, Penicillium funiculosum)

  • Sterile petri dishes with a humidified atmosphere (e.g., containing moist sterile filter paper)

  • Autoclave for sterilization

Procedure:

  • Sample Preparation: Sterilize the material samples (e.g., by autoclaving if appropriate for the material).

  • Treatment: Immerse the sterile samples in the this compound treatment solutions for a defined period. Include a solvent-only control group.

  • Drying: Allow the treated samples to dry completely in a sterile environment.

  • Inoculation: Place the treated and control samples in the humidified petri dishes and inoculate the surface of each sample with the fungal spore suspension.

  • Incubation: Incubate the petri dishes at an appropriate temperature and humidity for several weeks.

  • Evaluation: Periodically assess the samples for fungal growth. The efficacy can be rated visually using a standardized scale (e.g., 0 = no growth, 5 = heavy growth). For wood, weight loss due to decay can also be measured at the end of the incubation period.

Formulation and Application Considerations

The formulation and application method for this compound will depend on the specific material and desired level of protection.

  • Solvents: this compound has low water solubility and is typically dissolved in organic solvents. The choice of solvent should be compatible with the end-use application.

  • Concentration: The effective concentration of this compound will vary depending on the target fungi, the material being treated, and the environmental conditions. Preliminary efficacy testing is essential to determine the optimal use level.

  • Application Methods: For wood preservation, methods can range from surface application (brushing, spraying) to pressure treatment for deeper penetration. For coatings, this compound would be incorporated during the manufacturing process.

Safety Precautions

Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or with local exhaust ventilation.

  • Avoid contact with skin and eyes, and avoid inhalation of dust or vapors.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on currently available data and should not be considered as a comprehensive guide for all possible applications. It is the responsibility of the user to conduct their own studies to determine the suitability and safety of this compound for their specific purposes and to comply with all applicable regulations.

References

Application Notes and Protocols for Bethoxazin as an Industrial Algicide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific application of Bethoxazin as an industrial algicide is limited. These application notes and protocols are based on general knowledge of industrial biocides and standardized testing methodologies. Researchers, scientists, and drug development professionals are advised to conduct their own specific efficacy and safety testing before industrial use.

Introduction

This compound is a broad-spectrum microbicide with recognized algicidal and fungicidal properties. Its chemical structure, 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4λ4,2-oxathiazin-4-one, suggests a reactive nature, making it a candidate for controlling algal growth in various industrial settings. This document provides an overview of its potential application, proposed mechanism of action, and standardized protocols for its evaluation.

Chemical Structure:

  • IUPAC Name: 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[1]

  • CAS Number: 163269-30-5[1]

  • Molecular Formula: C₁₁H₉NO₂S₂[1]

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is its high electrophilicity, allowing it to react with nucleophilic groups in microbial cells. It is thought to specifically target and react with sensitive endogenous sulfhydryl biomolecules. This reaction can lead to the disruption of essential cellular processes and ultimately, cell death.

This compound This compound (Electrophilic) Reaction Covalent Adduct Formation This compound->Reaction reacts with Sulfhydryl Sulfhydryl Groups (-SH) in Algal Biomolecules (e.g., enzymes, proteins) Sulfhydryl->Reaction Disruption Disruption of Cellular Functions: - Enzyme Inhibition - Protein Denaturation - Membrane Damage Reaction->Disruption leads to CellDeath Algal Cell Death Disruption->CellDeath results in

Caption: Proposed mechanism of action for this compound as an algicide.

Potential Industrial Applications

Given its algicidal properties, this compound could potentially be used in various industrial water systems to control algal growth, including:

  • Cooling Towers: To prevent biofouling on heat exchange surfaces and fill materials, which can reduce efficiency and promote corrosion.

  • Industrial Process Water: To control algal blooms in reservoirs, holding ponds, and other process water systems.

  • Pulp and Paper Mills: To prevent slime formation, which can impact product quality and operational efficiency.

  • Metalworking Fluids: To inhibit microbial growth that can lead to fluid degradation and foul odors.

Quantitative Data Summary

Algal SpeciesCommon Industrial Problem
Chlorella vulgarisGeneral biofouling, green water
Scenedesmus quadricaudaBiofilm formation, green water
Anabaena spp.Nitrogen-fixing cyanobacteria, potential toxin producer
Oscillatoria spp.Filamentous algae, can cause blockages
Phormidium spp.Biofilm formation on surfaces
Nitzschia spp.Diatoms, can form hard-to-remove silica-based deposits

Experimental Protocols

To evaluate the efficacy of this compound as an industrial algicide, standardized testing protocols should be followed. The following are detailed methodologies for key experiments.

Protocol for Determining Algicidal Activity (Based on OECD 201)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a selected algal species.

Objective: To determine the EC₅₀ (half maximal effective concentration) of this compound on the growth of a specific freshwater alga.

Materials:

  • This compound stock solution of known concentration.

  • Pure culture of a relevant algal species (e.g., Chlorella vulgaris).

  • Sterile algal growth medium (e.g., OECD Test Guideline 201 medium).

  • Sterile culture flasks.

  • Incubator with controlled temperature, lighting, and shaking capabilities.

  • Spectrophotometer or cell counter.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the algal growth medium to achieve the desired test concentrations. Include a control group with no this compound.

  • Inoculation: Inoculate each flask with the algal culture to a starting cell density of approximately 10⁴ cells/mL.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination (60-120 µE/m²/s), at a constant temperature (21-24°C), and with constant shaking.

  • Measurement of Algal Growth: At 24, 48, and 72 hours, measure the algal biomass in each flask using a spectrophotometer (at a wavelength of 680 nm) or by direct cell counting.

  • Data Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

cluster_prep Preparation cluster_incubation Incubation (72h) cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare this compound Dilutions Inoculate Inoculate with Algal Culture Prep_Solutions->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure_24 Measure Growth (24h) Incubate->Measure_24 Measure_48 Measure Growth (48h) Measure_24->Measure_48 Measure_72 Measure Growth (72h) Measure_48->Measure_72 Analyze Calculate % Inhibition and Determine EC50 Measure_72->Analyze

Caption: Experimental workflow for determining algicidal activity.

Protocol for Evaluating Efficacy on Surfaces (Based on ASTM G29)

This protocol is designed to assess the ability of a surface treated with this compound to resist algal growth.

Objective: To evaluate the resistance of a this compound-treated material to algal growth.

Materials:

  • Test specimens of the material treated with this compound.

  • Untreated control specimens.

  • Culture of a surface-growing alga (e.g., Oscillatoria sp.).[2][3]

  • Sterile mineral salts medium.

  • Sterile containers for incubation.

  • Light source providing a diurnal cycle (12h light, 12h dark).[2]

Procedure:

  • Inoculum Preparation: Prepare a homogenized suspension of the test alga in the mineral salts medium.

  • Specimen Placement: Place the treated and untreated specimens in separate sterile containers.

  • Inoculation: Add the algal suspension to each container, ensuring the specimens are in contact with the inoculum.

  • Incubation: Incubate the containers for 14 days under a 12-hour light/12-hour dark cycle at a suitable temperature.

  • Re-inoculation: Re-inoculate the containers with fresh algal suspension every 2-3 days to ensure a continuous challenge.[2]

  • Evaluation: After 14 days, visually inspect the specimens for the extent of algal growth. A rating scale can be used to quantify the results (e.g., 0 = no growth, 4 = heavy growth).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Sweep up or vacuum the spilled material into a suitable container for disposal.

Conclusion

This compound shows potential as an industrial algicide due to its broad-spectrum microbicidal activity and its proposed mechanism of action. However, the lack of specific efficacy data necessitates thorough evaluation using standardized protocols, such as those outlined in this document, before its adoption for industrial applications. Researchers and professionals are encouraged to conduct detailed studies to determine optimal dosage, compatibility with other water treatment chemicals, and environmental fate.

References

Application Notes and Protocols for Testing Bethoxazin Efficacy Against Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethoxazin is a broad-spectrum industrial microbicide known for its high electrophilicity. Its mechanism of action is believed to involve the covalent modification of sulfhydryl groups in essential biomolecules within microbial cells.[1] This reactivity suggests that this compound may exert its antifungal effects by targeting cysteine-rich proteins, such as enzymes critical for cellular processes like DNA replication or redox homeostasis.[1] For instance, studies have shown that this compound can inhibit yeast DNA topoisomerase II, an enzyme that contains critical free cysteine sulfhydryl groups.[1] Understanding the efficacy of this compound against a range of fungal pathogens is crucial for its potential development as an antifungal agent.

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver reproducible and comparable results.[1][2][3][4] The protocols cover the determination of minimum inhibitory concentration (MIC), the fungicidal or fungistatic activity through time-kill kinetics, and the efficacy against fungal biofilms.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[4][6]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)[7]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Incubator

Procedure:

  • Inoculum Preparation (Yeast): a. From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in 5 mL of sterile saline. b. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm. c. Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[8]

  • Inoculum Preparation (Filamentous Fungi): a. From a 7-day old culture on Potato Dextrose Agar (PDA), cover the fungal colonies with 5 mL of sterile saline containing 0.05% Tween 80. b. Gently scrape the surface with a sterile loop to release the conidia. c. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer and dilute as needed in RPMI-1640 medium.[9]

  • Plate Preparation: a. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC. b. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL per well. b. Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for most filamentous fungi.[4][10]

  • MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[10] For some antifungals like amphotericin B, a complete inhibition of growth is used as the endpoint.[10] The endpoint for this compound should be determined based on preliminary experiments. b. Reading can be done visually or with a microplate reader at 492 nm.[8]

Data Presentation: MIC Assay Parameters
ParameterYeasts (e.g., Candida spp.)Filamentous Fungi (e.g., Aspergillus spp.)
Medium RPMI-1640 with MOPS bufferRPMI-1640 with MOPS buffer
Inoculum Size 1-5 x 10^3 CFU/mL0.4-5 x 10^4 CFU/mL
Incubation Temp. 35°C35°C
Incubation Time 24-48 hours48-72 hours
MIC Endpoint ≥50% growth inhibition (visual or spectrophotometric)Complete growth inhibition (visual)

Experimental Workflow: MIC Determination

MIC_Workflow prep_inoculum Prepare Fungal Inoculum adjust_inoculum Adjust to 0.5 McFarland (Yeasts) or Hemocytometer Count (Molds) prep_inoculum->adjust_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 adjust_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetic Assay

This assay determines the rate at which an antifungal agent kills a fungal population over time, providing insights into its fungicidal or fungistatic activity.

Experimental Protocol: Time-Kill Assay

Materials:

  • This compound stock solution

  • Fungal isolates

  • Growth medium (RPMI-1640 with MOPS buffer)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • SDA plates

  • Colony counter

Procedure:

  • Inoculum Preparation: a. Prepare a fungal suspension as described for the MIC assay, adjusted to a 0.5 McFarland standard. b. Dilute the suspension in RPMI-1640 to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[7]

  • Assay Setup: a. Prepare tubes or flasks containing RPMI-1640 with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). b. Include a drug-free growth control. c. Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling: a. Incubate the tubes at 35°C with agitation.[7] b. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.[11]

  • Colony Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate a defined volume (e.g., 100 µL) of each dilution onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. d. Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration and the control. b. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12] Fungistatic activity is characterized by the inhibition of growth without a significant reduction in CFU/mL.

Data Presentation: Time-Kill Assay Parameters
ParameterRecommended Condition
Medium RPMI-1640 with MOPS buffer
Starting Inoculum 1-5 x 10^5 CFU/mL
Incubation Temp. 35°C with agitation
Sampling Times 0, 2, 4, 6, 12, 24, 48 hours
Fungicidal Endpoint ≥99.9% (≥3-log10) reduction in CFU/mL from the initial inoculum

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow prep_inoculum Prepare Fungal Inoculum setup_assay Inoculate Tubes with This compound and Control prep_inoculum->setup_assay incubate_shake Incubate with Shaking at 35°C setup_assay->incubate_shake sample Collect Aliquots at Time Points incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on SDA serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count CFU and Plot Data incubate_plates->count_colonies

Workflow for the time-kill kinetic assay.

Biofilm Susceptibility Assay

Fungal biofilms exhibit increased resistance to antimicrobial agents. This assay evaluates the efficacy of this compound against pre-formed fungal biofilms using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures the metabolic activity of the biofilm.[2][13]

Experimental Protocol: Biofilm Susceptibility Assay

Materials:

  • This compound stock solution

  • Fungal isolates

  • Growth medium (e.g., RPMI-1640, YPD)

  • Sterile 96-well flat-bottom microtiter plates

  • XTT solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Prepare a fungal suspension and dilute it in the appropriate medium to a concentration of 1 x 10^6 CFU/mL.[13] b. Add 100 µL of the suspension to the wells of a 96-well plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[13]

  • Biofilm Washing: a. After incubation, carefully aspirate the medium from the wells, leaving the biofilm intact. b. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.[14]

  • Treatment with this compound: a. Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the washed biofilms. b. Include a drug-free control. c. Incubate the plate for another 24 hours at 37°C.

  • XTT Assay: a. Prepare the XTT-menadione solution. For example, for each 1 mL of XTT (1 mg/mL in PBS), add 10 µL of menadione (1 mM in acetone).[2] b. Wash the biofilms again with PBS to remove the drug. c. Add 100 µL of the XTT-menadione solution to each well. d. Incubate the plate in the dark at 37°C for 2-3 hours.

  • Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader.[2] b. The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the control.[2]

Data Presentation: Biofilm Assay Parameters
ParameterRecommended Condition
Medium RPMI-1640 or YPD
Inoculum Size 1 x 10^6 CFU/mL
Biofilm Formation 24-48 hours at 37°C
Treatment Time 24 hours
Readout XTT reduction assay (absorbance at 490 nm)
Endpoint Sessile MIC (e.g., SMIC50 or SMIC80)

Experimental Workflow: Biofilm Susceptibility Assay

Biofilm_Workflow seed_plate Seed Plate with Fungal Suspension form_biofilm Incubate to Form Biofilm seed_plate->form_biofilm wash_biofilm1 Wash Biofilm with PBS form_biofilm->wash_biofilm1 treat_biofilm Treat with this compound wash_biofilm1->treat_biofilm wash_biofilm2 Wash Biofilm with PBS treat_biofilm->wash_biofilm2 add_xtt Add XTT-Menadione wash_biofilm2->add_xtt incubate_xtt Incubate in Dark add_xtt->incubate_xtt read_absorbance Read Absorbance and Determine SMIC incubate_xtt->read_absorbance

Workflow for the fungal biofilm susceptibility assay.

Potential Mechanism of Action and Relevant Signaling Pathway

This compound's reactivity towards sulfhydryl groups suggests that it may disrupt fungal redox homeostasis, which is largely maintained by the glutathione system.[10][15] Glutathione (GSH), a cysteine-containing tripeptide, is a major antioxidant in fungal cells.[10] It directly scavenges reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase and glutathione S-transferase.[10] By reacting with GSH and other sulfhydryl-containing proteins, this compound could induce oxidative stress and inhibit crucial enzymatic functions, leading to cell death.

Signaling Pathway: Fungal Glutathione-Mediated Redox Homeostasis

Glutathione_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_cell Fungal Cell ROS ROS GSH GSH (Reduced Glutathione) ROS->GSH scavenged by This compound This compound This compound->GSH reacts with Proteins Cysteine-Rich Proteins (e.g., Topoisomerase II) This compound->Proteins reacts with GSSG GSSG (Oxidized Glutathione) GSH->GSSG oxidized to GSSG->GSH reduced by GPx Glutathione Peroxidase GR Glutathione Reductase Inactivated_Proteins Inactivated Proteins Proteins->Inactivated_Proteins inactivated Cell_Death Cell Death Inactivated_Proteins->Cell_Death

Proposed mechanism of this compound targeting the glutathione system.

References

Application Notes and Protocols for the Quantitative Analysis of Bethoxazin in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethoxazin is a broad-spectrum microbicide utilized in the preservation of various industrial products, including coatings. Its efficacy is dependent on its concentration within the coating formulation. Therefore, accurate and reliable quantitative analysis is crucial for quality control, formulation development, and stability testing. This document provides a detailed protocol for the quantitative determination of this compound in coating samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical principles for the analysis of biocides in complex matrices.

Analytical Method Overview

The method involves the extraction of this compound from the coating matrix followed by chromatographic separation and quantification.

  • Extraction: Ultrasonic-assisted extraction with acidified methanol is employed to efficiently extract this compound from the coating sample while minimizing degradation.

  • Analysis: The extracted sample is analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from a wet (liquid) coating sample.

Materials:

  • Coating sample containing this compound

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water

  • 1% Acetic acid in methanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 25 mL volumetric flasks

  • 0.45 µm syringe filters (organic solvent compatible)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.000 g of the waterborne coating sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of 1% acetic acid in methanol solution to the flask.[1]

  • Place the flask in an ultrasonic bath and sonicate for 20 minutes to ensure complete extraction of the biocide.[1]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25.0 mL with the 1% acetic acid in methanol solution.[1]

  • Shake the flask vigorously to ensure homogeneity.

  • Transfer the solution to a centrifuge tube and centrifuge for 20 minutes at 2000 rpm to separate any undissolved matrix components.[1]

  • Filter the supernatant through a 0.45 µm organic phase filter into an HPLC vial.[1]

  • The sample is now ready for HPLC analysis.

HPLC-UV Analysis

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Acetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 275 nm
Run Time 20 minutes

Note on Detection Wavelength: The maximum UV absorbance for benzoxazine derivatives is typically in the range of 270-280 nm. A wavelength of 275 nm is recommended as a starting point. It is advisable to determine the specific absorbance maximum of a this compound standard for optimal sensitivity.

Quantitative Data and Method Validation

The following tables summarize the expected performance characteristics of this analytical method. The data presented is representative of a validated method for biocide analysis in coatings.

Calibration Curve for this compound
Concentration (mg/L)Peak Area (mAU*s)
1.050
5.0255
10.0510
20.01025
50.02550

Linearity:

ParameterValue
Correlation Coefficient (r²) > 0.999
Linear Range 1.0 - 50.0 mg/L
Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.3 mg/kg
Limit of Quantification (LOQ) 1.0 mg/kg
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound in coatings.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Coating Sample extract Ultrasonic Extraction (Acidified Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC-UV Analysis filter->hplc quantify Quantification (Calibration Curve) hplc->quantify report Report Result quantify->report

Caption: Workflow for this compound analysis.

Logic of Quantitative Analysis

This diagram outlines the logical relationship between the experimental steps and the final result.

G start Start: Coating Sample prep Sample Preparation (Extraction & Purification) start->prep analysis Instrumental Analysis (HPLC-UV) prep->analysis data Data Acquisition (Peak Area) analysis->data quantification Concentration Calculation data->quantification calibration Calibration Curve (Known Standards) calibration->quantification end End: Quantitative Result quantification->end

Caption: Logic of quantification.

References

Application Note: Ultrasensitive Detection of Bethoxazin Adducts in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bethoxazin is a potent industrial microbicide that exerts its action by forming covalent adducts with sulfhydryl groups of essential biomolecules, such as glutathione (GSH) and proteins.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound adducts in biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in drug development, toxicology, and environmental science.

Introduction

This compound's high electrophilicity drives its reaction with nucleophilic sulfhydryl groups, leading to the formation of covalent adducts.[1] This mechanism is believed to be central to its microbicidal activity, potentially through the inhibition of critical enzymes like DNA topoisomerase II by targeting their cysteine residues.[1] Understanding the formation and fate of these adducts in biological systems is crucial for evaluating the efficacy and potential off-target effects of this compound. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these adducts in complex biological matrices. This application note provides a comprehensive protocol for the analysis of this compound-GSH and this compound-protein adducts.

Experimental Workflow

The overall experimental workflow for the detection of this compound adducts is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, cell lysate) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification

Caption: Experimental workflow for this compound adduct analysis.

This compound Adduct Formation

This compound reacts with sulfhydryl-containing molecules, such as glutathione (GSH), to form a covalent adduct. This reaction is a key aspect of its biological activity.

reaction This compound This compound C₁₂H₁₅NO₃S Adduct This compound-GSH Adduct This compound->Adduct + GSH GSH GSH (Glutathione) GSH->Adduct

Caption: Reaction of this compound with Glutathione (GSH).

Materials and Reagents

  • This compound standard (analytical grade)

  • Glutathione (GSH)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Bovine Serum Albumin (BSA) for protein adduct studies

Sample Preparation Protocol

A robust sample preparation is critical for removing interferences and concentrating the analytes of interest.

For this compound-GSH Adducts in Plasma:
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2][3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

For this compound-Protein Adducts (in vitro):
  • Incubation: Incubate the target protein (e.g., BSA) with this compound in a suitable buffer (e.g., phosphate-buffered saline) for a specified time.

  • Removal of Unbound this compound: Use buffer exchange or dialysis to remove unbound this compound.

  • Proteolytic Digestion: Digest the adducted protein with a suitable protease (e.g., trypsin) to generate smaller peptides, some of which will contain the this compound adduct.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the digested sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove salts and other hydrophilic impurities.

    • Elution: Elute the adducted peptides with a higher concentration of organic solvent (e.g., acetonitrile).[4]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.[3]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen, 45 psi
Collision Gas Argon
MRM Transitions

Specific MRM transitions for the parent compound and its GSH adduct need to be determined by infusing the respective standards. The following are hypothetical transitions for demonstration purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
This compound-GSH Adduct[M+H]⁺Fragment 1Optimized
Fragment 2Optimized

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the developed method.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995
This compound-GSH Adduct5 - 2000> 0.992
Table 2: Method Validation Parameters
ParameterThis compoundThis compound-GSH Adduct
LOD (ng/mL) 0.52.0
LOQ (ng/mL) 1.05.0
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 10%< 12%
Matrix Effect (%) 98 - 103%95 - 110%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the detection and quantification of this compound and its glutathione adduct in biological matrices. The described sample preparation and analytical conditions can be adapted for various research applications, from in vitro mechanistic studies to in vivo pharmacokinetic and toxicological assessments. The high sensitivity and selectivity of this method make it a valuable tool for professionals in drug development and related scientific fields.

References

Application Notes and Protocols for Measuring Bethoxazin Inhibition of Topoisomerase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II is a critical nuclear enzyme that plays an essential role in managing DNA topology during fundamental cellular processes such as replication, transcription, and chromosome segregation.[1][2] This enzyme functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.[1][3] Due to its vital role in cell proliferation, topoisomerase II has emerged as a key target for the development of anticancer agents.[1][4]

Topoisomerase II inhibitors are broadly classified into two main categories: topoisomerase II poisons and catalytic inhibitors.[2] Poisons, such as etoposide and doxorubicin, act by stabilizing the transient "cleavable complex," which is an intermediate where the enzyme is covalently bound to the cleaved DNA.[3][5] This stabilization leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death.[5][6] In contrast, catalytic inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or the conformational changes required for DNA cleavage and re-ligation, without stabilizing the cleavable complex.[2][7]

Bethoxazin is a novel synthetic compound under investigation for its potential as a topoisomerase II inhibitor. These application notes provide detailed protocols for a suite of in vitro assays to characterize the inhibitory activity of this compound against human topoisomerase II. The described assays will enable researchers to determine its potency, mechanism of action, and potential as a therapeutic agent. The primary assays covered are the DNA decatenation assay, the DNA relaxation assay, and the DNA cleavage assay.

Mechanism of Topoisomerase II and Points of Inhibition

The catalytic cycle of topoisomerase II is a complex, multi-step process that offers several points for therapeutic intervention. The following diagram illustrates a simplified model of this cycle and highlights where different classes of inhibitors, potentially including this compound, may act.

TopoII_Inhibition_Pathway cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Action start Free Topo II + DNA bind Topo II binds to G-segment DNA start->bind atp_bind ATP Binding & Dimerization (T-segment capture) bind->atp_bind cleave G-segment Cleavage (Formation of Cleavable Complex) atp_bind->cleave pass T-segment Passage cleave->pass religate G-segment Religation pass->religate release T-segment Release & ATP Hydrolysis religate->release atp_release ADP + Pi Release (Reset for next cycle) release->atp_release atp_release->start catalytic Catalytic Inhibitors (e.g., ICRF-193, potentially this compound) catalytic->atp_bind Inhibit ATP binding or clamp formation poisons Topoisomerase II Poisons (e.g., Etoposide, Doxorubicin) poisons->cleave Stabilize Cleavable Complex

Caption: Simplified catalytic cycle of Topoisomerase II and potential points of inhibition.

Experimental Workflow for Characterizing this compound

The following workflow provides a logical sequence of experiments to effectively characterize the inhibitory properties of a novel compound like this compound.

Experimental_Workflow start Novel Compound (this compound) primary_screen Primary Screening: Topoisomerase II Decatenation Assay start->primary_screen dose_response Dose-Response Analysis: Determine IC50 (Decatenation & Relaxation Assays) primary_screen->dose_response If active mechanistic Mechanistic Study: DNA Cleavage Assay dose_response->mechanistic classification Classify Inhibitor mechanistic->classification catalytic Catalytic Inhibitor classification->catalytic No increase in cleavage poison Topoisomerase II Poison classification->poison Increased cleavage end Further Studies: Cell-based assays, specificity, etc. catalytic->end poison->end

Caption: Experimental workflow for characterizing a novel Topoisomerase II inhibitor.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described assays. The data presented here for this compound is illustrative and serves as an example of how to present experimental findings.

Table 1: Inhibition of Topoisomerase II Catalytic Activity

CompoundAssay TypeIC50 (µM)
This compound Decatenation8.5
Relaxation12.2
Etoposide (Control) Decatenation50
Relaxation75
ICRF-193 (Control) Decatenation2
Relaxation5

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's catalytic activity. Values are hypothetical.

Table 2: Effect on Topoisomerase II-mediated DNA Cleavage

CompoundConcentration (µM)DNA CleavageClassification
This compound 20No significant increaseCatalytic Inhibitor
Etoposide (Control) 100Significant increasePoison
ICRF-193 (Control) 10No significant increaseCatalytic Inhibitor

This table summarizes the qualitative outcome of the DNA cleavage assay. "Significant increase" refers to the stabilization of the cleavable complex, leading to the accumulation of linearized plasmid DNA.

Detailed Experimental Protocols

Topoisomerase II DNA Decatenation Assay (Gel-Based)

Principle: This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, specifically kinetoplast DNA (kDNA), into individual minicircles.[1][8] The large kDNA network cannot enter an agarose gel, while the released minicircles can.[9] The inhibition of this process by a compound like this compound results in the kDNA remaining in the gel loading well.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)

  • 10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA[8][9]

  • 10 mM ATP solution

  • Dilution Buffer: 50 mM Tris.HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol[8]

  • This compound and control inhibitors (e.g., etoposide, ICRF-193) dissolved in DMSO

  • 5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[10]

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Protocol:

  • Enzyme Titration (Initial Experiment): Determine the minimal amount of topoisomerase II required to fully decatenate the kDNA. This is done by performing the assay with serial dilutions of the enzyme.[8]

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Assay Buffer: 2 µL

    • kDNA (100 ng/µL): 2 µL (200 ng)

    • 10 mM ATP: 2 µL (final concentration 1 mM)

  • Aliquot 18 µL of the master mix into each reaction tube.

  • Add 1 µL of this compound (at various concentrations) or control compound to the respective tubes. For the no-drug control, add 1 µL of DMSO.[4]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 µL of pre-diluted topoisomerase II (the amount determined in the titration).

  • Incubate the reactions at 37°C for 30 minutes.[1][4]

  • Stopping the Reaction: Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[10]

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Run the gel at 5-10 V/cm for 2-3 hours, or until adequate separation is achieved.[1][4]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.[8][10] Visualize the DNA bands using a UV transilluminator.

  • Data Analysis: The lane with no enzyme will show kDNA remaining in the well. The positive control (enzyme, no drug) will show a band corresponding to the released minicircles. The presence of kDNA in the wells of drug-treated lanes indicates inhibition. Quantify the band intensities to determine the IC50 value.

Topoisomerase II DNA Relaxation Assay (Gel-Based)

Principle: This assay measures the ATP-dependent ability of topoisomerase II to relax supercoiled plasmid DNA.[11] Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. Inhibition of the enzyme by this compound will result in the plasmid remaining in its supercoiled state.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322) at 0.5-1 µg/µL

  • Same buffers, ATP, and stop solution as in the decatenation assay.

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Enzyme Titration: As with the decatenation assay, first determine the optimal amount of enzyme needed to fully relax the supercoiled plasmid.[12]

  • Reaction Setup: On ice, prepare a master mix for a 20 µL reaction:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Assay Buffer: 2 µL

    • Supercoiled pBR322 (0.5 µg/µL): 0.5 µL (250 ng)

    • 10 mM ATP: 2 µL

  • Aliquot 18 µL of the master mix into each reaction tube.

  • Add 1 µL of this compound or control compounds at desired concentrations. Use 1 µL of DMSO for the no-drug control.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding 1 µL of diluted topoisomerase II.

  • Incubate at 37°C for 30 minutes.[11]

  • Stopping the Reaction: Add 4 µL of 5x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Run the gel at a voltage that allows for clear separation of supercoiled and relaxed DNA forms (e.g., 85V for 2 hours).[11]

  • Visualization: Stain and visualize the gel as described previously.

  • Data Analysis: The supercoiled DNA band will be prominent in lanes where the enzyme was inhibited. The disappearance of the supercoiled band and the appearance of the relaxed band indicate enzyme activity. Quantify the intensity of the supercoiled band to calculate the IC50.

Topoisomerase II-mediated DNA Cleavage Assay

Principle: This assay determines if a compound is a topoisomerase II poison by assessing its ability to stabilize the cleavable complex.[6] The reaction is stopped with a strong denaturant (SDS), which traps the covalently-bound enzyme on the DNA. Subsequent treatment with proteinase K digests the enzyme, leaving a linearized plasmid with nicks. This linearized DNA migrates as a distinct band on an agarose gel, separate from supercoiled and nicked-circular forms.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Cleavage Assay Buffer (similar to relaxation buffer, but ATP may be omitted for certain poison classes)[6]

  • This compound and a known poison (e.g., etoposide)

  • 10% SDS solution

  • Proteinase K (20 mg/mL)

  • 5x Stop Buffer/Loading Dye

  • 1% Agarose gel containing 0.5 µg/mL ethidium bromide

Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine:

    • Nuclease-free water

    • 10x Cleavage Assay Buffer: 2 µL

    • Supercoiled pBR322 (0.5 µg/µL): 1 µL (500 ng)

    • This compound or etoposide (at a concentration 5-10 times its IC50 from the relaxation assay)

  • Add a higher amount of topoisomerase II than used in catalytic assays (e.g., 5-10 units).

  • Incubate at 37°C for 30 minutes to allow the formation of the cleavable complex.[6]

  • Trap the Complex: Add 2 µL of 10% SDS and mix gently.

  • Digest Protein: Add 2 µL of proteinase K (20 mg/mL) and incubate for an additional 30-60 minutes at 37-50°C to digest the topoisomerase.[6]

  • Add 5 µL of 5x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel until the different DNA forms are well-separated.

  • Visualization and Analysis: Visualize the DNA under UV light. The appearance of a band corresponding to linear DNA indicates that the compound stabilizes the cleavable complex and is therefore a topoisomerase II poison.[6][13] A catalytic inhibitor will not produce a significant amount of linear DNA.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound as a topoisomerase II inhibitor. By systematically performing the decatenation, relaxation, and cleavage assays, researchers can obtain robust data on its inhibitory potency and elucidate its mechanism of action. This information is crucial for guiding further drug development efforts, including cell-based studies and investigations into its specificity and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Studies of Bethoxazin on Yeast Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bethoxazin is a broad-spectrum industrial microbicide with demonstrated potent antifungal activity. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's effects on yeast cell growth, with a specific focus on Saccharomyces cerevisiae. The information herein is intended to guide researchers in the consistent and reproducible assessment of this compound's antifungal properties and its mechanism of action.

Mechanism of Action

This compound functions as a potent electrophile, readily reacting with nucleophilic groups, particularly free sulfhydryl groups found in biomolecules such as glutathione (GSH) and cysteine residues within proteins.[1] This reactivity is central to its microbicidal action. A key target in yeast is DNA topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By covalently modifying critical cysteine sulfhydryl groups on this enzyme, this compound inhibits its catalytic activity, leading to a cessation of cell division and ultimately cell death.[1] Notably, the reduced and GSH-treated forms of this compound are inactive, highlighting the importance of its electrophilic nature for its biological activity.[1]

Bethoxazin_Mechanism This compound This compound Cell Yeast Cell This compound->Cell Enters cell Sulfhydryl Endogenous Sulfhydryl Biomolecules (e.g., GSH) This compound->Sulfhydryl TopoII DNA Topoisomerase II (with critical Cys-SH) This compound->TopoII Reacts with Cys-SH Cell->Sulfhydryl Cell->TopoII Inactive_TopoII Inactive Topoisomerase II (covalent adduct) TopoII->Inactive_TopoII Growth_Inhibition Yeast Cell Growth Inhibition Inactive_TopoII->Growth_Inhibition

Caption: Proposed mechanism of action for this compound in yeast cells.

Quantitative Data

In vitro studies have demonstrated that this compound potently inhibits the growth of the model yeast organism Saccharomyces cerevisiae strain BY4742 at low micromolar concentrations.[1]

CompoundYeast StrainEffective ConcentrationReference
This compoundSaccharomyces cerevisiae BY4742Low Micromolar[1]
Reduced this compoundSaccharomyces cerevisiae BY4742Inactive[1]
GSH-Treated this compoundSaccharomyces cerevisiae BY4742Inactive[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against S. cerevisiae using a standardized broth microdilution method.

Materials:

  • Saccharomyces cerevisiae (e.g., strain BY4742)

  • Yeast Peptone Dextrose (YPD) broth

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator (30°C)

Workflow:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Yeast_Culture 1. Prepare overnight yeast culture in YPD Adjust_Culture 2. Adjust culture to 0.5 McFarland standard Yeast_Culture->Adjust_Culture Dilute_Culture 3. Dilute adjusted culture for inoculation Adjust_Culture->Dilute_Culture Add_Yeast 5. Inoculate wells with diluted yeast culture Dilute_Culture->Add_Yeast Serial_Dilution 4. Perform 2-fold serial dilution of this compound in a 96-well plate Serial_Dilution->Add_Yeast Controls 6. Include growth and sterility controls Add_Yeast->Controls Incubate 7. Incubate at 30°C for 24-48 hours Controls->Incubate Read_OD 8. Read absorbance at 600 nm (OD600) Incubate->Read_OD Determine_MIC 9. Determine MIC as the lowest concentration with significant growth inhibition Read_OD->Determine_MIC

Caption: Workflow for MIC determination of this compound against yeast.

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Inoculum Preparation: Adjust the overnight culture with sterile YPD to match a 0.5 McFarland turbidity standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^5 cells/mL in the microplate wells.

  • Drug Dilution: Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate using YPD broth. The final volume in each well should be 100 µL. Ensure the concentration of the solvent (e.g., DMSO) does not exceed a level that affects yeast growth.

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with yeast and solvent only (growth control) and wells with media only (sterility control).

  • Incubation: Incubate the plate at 30°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Yeast DNA Topoisomerase II Inhibition Assay

This protocol is a generalized approach to assess the inhibitory effect of this compound on yeast DNA topoisomerase II activity.

Materials:

  • Purified yeast DNA topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 0.5 mM DTT)

  • This compound stock solution

  • Loading dye

  • Agarose gel

  • Gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound. Include a solvent control.

  • Enzyme Addition: Add purified yeast DNA topoisomerase II to each reaction tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA substrate from the decatenated DNA products.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a reduction in the amount of decatenated DNA products compared to the control.

Conclusion

This compound demonstrates significant in vitro activity against yeast, primarily through the inhibition of essential enzymes like DNA topoisomerase II via covalent modification of sulfhydryl groups. The provided protocols offer a framework for researchers to further investigate the antifungal properties of this compound and similar compounds. Careful adherence to standardized methodologies is crucial for obtaining reliable and comparable data in the field of antifungal drug development.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Bethoxazin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethoxazin is a broad-spectrum microbicidal agent with a mechanism of action attributed to its reactivity with biological nucleophiles, particularly sulfhydryl groups within proteins. This reactivity can lead to the formation of covalent adducts, altering protein structure and function, and ultimately resulting in cellular toxicity to microbes. A primary target of this compound is believed to be DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. Inhibition of this enzyme can trigger downstream signaling pathways related to DNA damage and cell stress.

Spectrophotometry is a versatile and accessible analytical technique that can be employed to study the kinetics and stoichiometry of this compound's reactions with thiol-containing molecules, providing valuable insights into its mechanism of action and potential biological targets. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound reactions and outlines the key signaling pathways affected by its activity.

Data Presentation

Table 1: Key Spectrophotometric Parameters for Thiol-Drug Interaction Assays

ParameterDescriptionRecommended Value/Range
Wavelength of Maximum Absorption (λmax) of Thiol Probe Wavelength at which the unreacted thiol-reactive probe exhibits maximum absorbance. This is used to monitor the depletion of the probe upon reaction with the thiol.Reporter-dependent (e.g., ~412 nm for DTNB)
Wavelength of Maximum Absorption (λmax) of Product Wavelength at which the product of the thiol-drug reaction exhibits maximum absorbance. This can be used to monitor the formation of the product.To be determined empirically
Molar Extinction Coefficient (ε) A measure of how strongly a substance absorbs light at a particular wavelength. Essential for quantitative analysis using the Beer-Lambert law.Reporter-dependent
Optimal pH Range The pH at which the reaction between the thiol and the drug proceeds efficiently and the chromophore is stable.7.0 - 8.0
Reaction Time The time required for the reaction to reach completion or a stable endpoint for measurement.To be determined empirically through kinetic studies
Temperature The temperature at which the reaction is carried out.Room Temperature (~25°C) or 37°C

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Reaction with Glutathione (GSH)

This protocol describes a method to monitor the reaction of this compound with the tripeptide glutathione (GSH), a model thiol-containing compound, using the thiol-reactive probe 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction is monitored by the decrease in absorbance at 412 nm, which corresponds to the consumption of the free thiol groups of GSH.

Materials:

  • This compound stock solution (in a suitable organic solvent, e.g., DMSO)

  • Glutathione (GSH) stock solution (freshly prepared in reaction buffer)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 1 mM EDTA

  • UV-Vis Spectrophotometer

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of GSH in reaction buffer.

    • Prepare a 10 mM stock solution of DTNB in reaction buffer.

    • Prepare a series of dilutions of this compound stock solution in the reaction buffer to achieve the desired final concentrations.

  • Assay Setup (96-well plate format):

    • To each well, add the following in the specified order:

      • Reaction Buffer

      • GSH solution (to a final concentration of, for example, 100 µM)

      • This compound solution (at various final concentrations) or vehicle control (e.g., DMSO)

    • Mix gently and incubate at room temperature for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Measurement:

    • After the incubation period, add DTNB solution to each well to a final concentration of 100 µM.

    • Allow the color to develop for 5 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of remaining free thiols using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Plot the concentration of remaining GSH as a function of time for each this compound concentration to determine the reaction kinetics.

Protocol 2: Kinetic Analysis of this compound Adduct Formation with a Cysteine-Containing Peptide

This protocol allows for the direct monitoring of the formation of the covalent adduct between this compound and a cysteine-containing peptide by observing changes in the UV-Vis spectrum over time.

Materials:

  • This compound stock solution (in a suitable organic solvent, e.g., DMSO)

  • Cysteine-containing peptide stock solution (e.g., a custom-synthesized peptide, dissolved in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • UV-Vis Spectrophotometer with scanning capabilities

  • Quartz cuvettes

Procedure:

  • Determination of Optimal Wavelength:

    • Acquire the UV-Vis absorption spectrum (e.g., 200-400 nm) of this compound alone and the cysteine-containing peptide alone in the reaction buffer.

    • Mix this compound and the peptide and scan the spectrum at various time points to identify a wavelength where a significant change in absorbance occurs upon reaction, indicating adduct formation. This may be a new peak or a significant shift in an existing peak.

  • Kinetic Assay:

    • In a quartz cuvette, mix the reaction buffer, the cysteine-containing peptide solution (at a fixed concentration), and the this compound solution (at various concentrations).

    • Immediately start monitoring the absorbance at the predetermined optimal wavelength over time.

    • Record data at regular intervals until the reaction reaches a plateau.

  • Data Analysis:

    • Plot the change in absorbance as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • These rates can be used to determine kinetic parameters such as the reaction order and the rate constant.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis prep_beth Prepare this compound Stock mix Mix Reagents in Plate/Cuvette prep_beth->mix prep_gsh Prepare GSH Stock prep_gsh->mix prep_dtnb Prepare DTNB Stock add_dtnb Add DTNB (for Protocol 1) prep_dtnb->add_dtnb incubate Incubate at RT mix->incubate incubate->add_dtnb measure Measure Absorbance incubate->measure For Protocol 2 (Direct Monitoring) add_dtnb->measure calc Calculate Thiol Concentration measure->calc plot Plot Kinetic Data calc->plot determine Determine Reaction Parameters plot->determine

Caption: Experimental workflow for spectrophotometric analysis of this compound reactions.

signaling_pathway beth This compound top2 DNA Topoisomerase II beth->top2 Inhibition dna_damage DNA Double-Strand Breaks top2->dna_damage Stabilization of Cleavage Complex atm_atr ATM/ATR Kinases dna_damage->atm_atr Activation p53 p53 Activation atm_atr->p53 repair DNA Repair atm_atr->repair Initiation cell_cycle Cell Cycle Arrest (G2/M) p53->cell_cycle apoptosis Apoptosis p53->apoptosis

Caption: Signaling pathway initiated by this compound-mediated Topoisomerase II inhibition.

Troubleshooting & Optimization

Technical Support Center: Overcoming Bethoxazin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bethoxazin instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: this compound is a highly electrophilic molecule. Its instability in aqueous solutions is primarily due to its reactivity with nucleophiles, particularly free sulfhydryl groups (-SH). This can lead to the formation of covalent adducts and loss of this compound's biological activity. In biological media, this includes reactions with molecules like glutathione (GSH) and cysteine residues in proteins.[1][2] While specific data on this compound is limited, hydrolysis, especially under alkaline conditions, is a common degradation pathway for many pesticides and fungicides in aqueous environments.[3][4][5][6]

Q2: How do pH and temperature affect the stability of this compound solutions?

Q3: Can exposure to light affect the stability of this compound?

A3: Photodegradation can be a significant issue for many pesticides and fungicides.[7][8] Exposure to UV or even simulated sunlight can lead to the breakdown of the molecule.[8] It is advisable to protect this compound solutions from light by using amber vials or storing them in the dark.

Q4: What are some common signs of this compound degradation in my experiments?

A4: Signs of degradation can include a decrease in the expected biological activity (e.g., reduced antimicrobial efficacy), changes in the physical appearance of the solution (e.g., color change, precipitation), and the appearance of new peaks with different retention times when analyzed by chromatography (e.g., HPLC, LC-MS).

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying the concentration of this compound over time. For identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that can provide structural information about the degradants.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in a freshly prepared this compound stock solution. Degradation due to reaction with components in the solvent or improper storage.Prepare stock solutions in a suitable, inert solvent like DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Inconsistent results between experiments. Instability of this compound in the aqueous experimental buffer.Check the pH of your buffer; aim for a pH between 5 and 7. Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. Consider using a stabilization strategy if the experiment is long.
Precipitate forms in the aqueous solution. Poor aqueous solubility of this compound or its degradation products.Use a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final solution, if permissible for your experimental system. Alternatively, consider formulation strategies like cyclodextrin or liposome encapsulation to improve solubility and stability.[9][10][11][12][13]
Rapid degradation observed during in vitro assays containing cells or cell lysates. Reaction with intracellular thiols like glutathione (GSH).Be aware that the presence of biological materials containing free sulfhydryl groups will likely lead to the rapid degradation of this compound.[1][2] This is inherent to its mechanism of action. For control experiments, consider using a cell-free system or a reduced form of this compound (which is inactive) to differentiate between chemical instability and biological activity.[1]

Quantitative Data on Factors Affecting Stability of Similar Fungicides

Compound Type pH Half-life Reference
Carbamate Insecticide7.03-5 days[3]
9.01-2 hours[3]
Organophosphate Insecticide7.01-2 days[5]
8.02-4 hours[5]
Cymoxanil (Fungicide)5.0148 days[14]
9.00.02 days[14]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Buffers

Objective: To determine the degradation kinetics of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 5.0, 7.0)

  • Borate buffer (pH 9.0)

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In separate amber vials, dilute the this compound stock solution to a final concentration of 100 µM in each of the pH buffers (pH 5.0, 7.0, and 9.0).

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze by HPLC to determine the initial concentration.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) and protect from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Quantify the peak area of this compound at each time point and normalize to the t=0 peak area.

  • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.

Protocol 2: Stabilization of this compound using Cyclodextrin Encapsulation

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the solution to stand to let the undissolved this compound settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.

  • Determine the concentration of encapsulated this compound using a validated analytical method like HPLC.

  • The stability of this formulation can then be assessed using Protocol 1.

Visualizations

Bethoxazin_Degradation_Pathway This compound This compound (Electrophilic) Adduct Covalent Adduct (Inactive) This compound->Adduct Reaction with Sulfhydryl Group Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product Nucleophile Nucleophile (e.g., R-SH from Glutathione) Nucleophile->Adduct Hydrolysis H₂O (especially at alkaline pH) Hydrolysis->Hydrolysis_Product

Caption: Proposed degradation pathways for this compound in aqueous solutions.

Bethoxazin_MOA cluster_Cell Microbial Cell This compound This compound Topoisomerase_II DNA Topoisomerase II (with active site Cysteine-SH) This compound->Topoisomerase_II Reacts with Cysteine-SH DNA_Cleavage_Complex Stabilized Topoisomerase II-DNA Cleavable Complex Topoisomerase_II->DNA_Cleavage_Complex Inhibits DNA re-ligation DNA_Strand_Breaks DNA Strand Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Cell_Death Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of this compound via inhibition of DNA Topoisomerase II.

Experimental_Workflow_Stabilization cluster_Preparation Formulation cluster_Analysis Stability Analysis This compound This compound Powder Complexation Complexation (Stirring 24-48h) This compound->Complexation Cyclodextrin Cyclodextrin Solution Cyclodextrin->Complexation Filtration Filtration (0.22 µm) Complexation->Filtration Final_Product This compound-CD Complex (Aqueous Solution) Filtration->Final_Product Stability_Test Stability Test (Protocol 1) Final_Product->Stability_Test Incubate at various time points HPLC HPLC Analysis Stability_Test->HPLC Data Degradation Kinetics Data HPLC->Data

Caption: Workflow for this compound stabilization and stability analysis.

References

Technical Support Center: Bethoxazin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Bethoxazin in experimental settings, with a focus on achieving and maintaining its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the known solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 4.4 mg/mL, which is equivalent to 17.51 mM. Sonication is recommended to facilitate dissolution.[1]

Q3: Can I dissolve this compound in aqueous solutions like water or PBS?

A3: Direct dissolution of this compound in aqueous solutions is not recommended as it is likely to have low solubility and may precipitate. It is best to first prepare a concentrated stock solution in DMSO.

Q4: How should I prepare a working solution of this compound in cell culture media?

A4: To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution into your cell culture medium or aqueous buffer. This should be done in a stepwise manner to minimize the risk of precipitation. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

Q5: What should I do if I observe precipitation when preparing my working solution?

A5: If precipitation occurs upon dilution, try pre-warming both the stock solution and the destination medium/buffer to 37°C before mixing. If precipitation persists, gentle vortexing or sonication may help to redissolve the compound. Preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol, might also be a viable strategy, though the final concentration of all solvents should be carefully controlled and tested for effects on your experimental system.

Q6: How should I store this compound solutions?

A6: this compound powder is typically stored at -20°C. Once dissolved in a solvent, stock solutions should be stored at -80°C for long-term storage (up to a year) or at -20°C for shorter periods (up to one month).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2]

Solubility Data

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO4.417.51Sonication is recommended to aid dissolution.[1]
EthanolData not availableData not available
MethanolData not availableData not available
WaterExpected to be lowExpected to be low
PBS (pH 7.4)Expected to be lowExpected to be low

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 251.32 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.51 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Dilution: Further dilute the intermediate solution to the final working concentration. For a 10 µM working solution, dilute the 100 µM intermediate solution 1:10. For example, add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.

  • Mixing and Use: Mix the final working solution gently and use it immediately in your experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient mixing or sonication.Continue vortexing and sonication. Gentle warming to 37°C may also help. Ensure the DMSO is of high purity and anhydrous.
Precipitation occurs when diluting the DMSO stock solution in aqueous media. The compound has low aqueous solubility and is crashing out of solution.Perform a stepwise dilution as described in Protocol 2. Pre-warm both the stock solution and the aqueous medium to 37°C before mixing. Consider using a lower final concentration of this compound if precipitation persists.
Variability in experimental results. Degradation of this compound in solution due to improper storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment.
Cell toxicity observed in control experiments. High concentration of DMSO in the final working solution.Ensure the final concentration of DMSO is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment Experiment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate stock 10 mM Stock Solution sonicate->stock intermediate Intermediate Dilution (e.g., 100 µM) stock->intermediate Dilute in Medium final Final Dilution (e.g., 10 µM) intermediate->final Dilute in Medium working Working Solution final->working add_to_cells Add to Cells working->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway This compound This compound top2 DNA Topoisomerase II This compound->top2 Binds to cleavage_complex Top2-DNA Cleavage Complex (Stabilized) top2->cleavage_complex Forms complex with dna DNA dna->cleavage_complex religation_inhibition Inhibition of DNA Re-ligation cleavage_complex->religation_inhibition dsb Double-Strand Breaks religation_inhibition->dsb Leads to apoptosis Apoptosis dsb->apoptosis Triggers

Caption: Proposed mechanism of this compound via DNA Topoisomerase II inhibition.

References

Technical Support Center: Synthesis of High-Purity Bethoxazin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Bethoxazin (3-(4-methoxyphenyl)-4H-1,4-benzoxazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent method for synthesizing 3-aryl-1,4-benzoxazines like this compound is the Mannich-type condensation reaction. This typically involves the reaction of a phenol, an amine, and an aldehyde. For this compound, this would likely involve 2-aminophenol, 4-methoxybenzaldehyde, and a suitable C1 source. The primary challenges associated with this route include:

  • Low Yields: Competing side reactions can significantly reduce the yield of the desired product.

  • Impurity Formation: The reaction can generate a variety of byproducts, making purification difficult.

  • Reaction Conditions: The synthesis can be sensitive to temperature, solvent, and catalyst choice, requiring careful optimization.

Q2: I am observing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?

Low yields are a common issue in benzoxazine synthesis. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Reaction Temperature: The optimal temperature can vary. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to degradation of the product or increased side reactions.

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Nonpolar solvents with high boiling points, such as xylene, have been shown to improve yields in some cases.

  • Catalyst: While not always necessary, an acid or base catalyst can sometimes improve reaction rates and yields. Experiment with mild catalysts to avoid unwanted side reactions.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q3: My final product contains significant impurities. What are the likely byproducts and how can I purify my this compound sample?

During the synthesis of 3-aryl-1,4-benzoxazines, several types of impurities can form, including unreacted starting materials, intermediates, and products from side reactions such as the formation of triazine derivatives or other condensation products.

For purification, consider the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is often successful.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a simple and effective method for obtaining high-purity crystals.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, Prep-HPLC is a powerful technique.

Q4: How can I confirm the purity of my synthesized this compound?

A combination of analytical techniques is recommended to assess the purity of your final product.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the percentage purity of your compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Reagent Quality Verify the purity of starting materials (2-aminophenol, 4-methoxybenzaldehyde) using appropriate analytical techniques. Use freshly distilled or recrystallized reagents if necessary.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start with literature-reported values for similar benzoxazine syntheses and then screen a range of temperatures (e.g., 80-140°C).
Incorrect Solvent Experiment with different solvents of varying polarity (e.g., toluene, xylene, DMF, DMSO). High-boiling point nonpolar solvents have been reported to be effective.
Inefficient Mixing Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture.
Reaction Time Too Short Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed.
Problem 2: High Impurity Content
Potential Cause Troubleshooting Steps
Side Reactions Modify the reaction conditions to minimize side reactions. This may involve lowering the temperature, changing the order of reagent addition, or using a milder catalyst.
Incomplete Reaction Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reagents.
Product Degradation If the product is sensitive to heat or air, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature.
Ineffective Purification Optimize the purification method. For column chromatography, screen different solvent systems and stationary phases. For recrystallization, test a variety of solvents and solvent mixtures.

Quantitative Data Summary

The following table presents representative data for the synthesis of a 3-aryl-1,4-benzoxazine, illustrating the impact of different reaction conditions on yield and purity.

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Toluene110126592
Xylene14087895
DMF120105588
DMSO15066290

Experimental Protocols

General Protocol for the Synthesis of 3-(4-methoxyphenyl)-4H-1,4-benzoxazine

This protocol provides a general methodology for the synthesis of this compound via a Mannich-type condensation. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in a suitable high-boiling point solvent (e.g., xylene).

  • Reagent Addition: Slowly add paraformaldehyde (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by NMR, MS, and melting point analysis to confirm its identity and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Mix Reagents (2-Aminophenol, 4-Methoxybenzaldehyde, Paraformaldehyde) reaction 2. Heat to Reflux (e.g., Xylene, 140°C) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Solvent Removal monitoring->workup purification 5. Column Chromatography workup->purification analysis 6. Characterization (NMR, MS, MP) purification->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or High Impurity reagents Reagent Quality start->reagents conditions Reaction Conditions (Temp, Solvent, Time) start->conditions purification Purification Method start->purification verify_reagents Verify/Purify Reagents reagents->verify_reagents optimize_conditions Optimize Conditions conditions->optimize_conditions optimize_purification Optimize Purification purification->optimize_purification

References

Bethoxazin Efficacy Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Bethoxazin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum industrial microbicide. Its primary mechanism of action is believed to be its function as an electrophile, specifically targeting and reacting with sulfhydryl groups found in essential biomolecules within microbial cells.[1] This interaction can disrupt normal cellular processes. Additionally, this compound has been shown to inhibit the activity of yeast DNA topoisomerase II, which is crucial for DNA replication and transcription.[1]

Q2: Which experimental protocols are recommended for testing the efficacy of this compound?

Standard antimicrobial susceptibility testing (AST) methods are recommended for evaluating the efficacy of this compound. The two most common and suitable methods are:

  • Minimum Inhibitory Concentration (MIC) Assay: A quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Zone of Inhibition (Kirby-Bauer) Assay: A qualitative method to assess the antimicrobial activity of this compound by measuring the diameter of the zone where microbial growth is inhibited around a disk impregnated with the compound.

Q3: What are some common industrial spoilage microbes that can be used for efficacy testing?

  • Bacteria: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli

  • Fungi (Yeast & Mold): Saccharomyces cerevisiae, Aspergillus niger, Penicillium chrysogenum

Q4: Are there any known stability issues with this compound in microbiological media?

The stability of antimicrobial agents in testing media can be a critical factor. While specific stability data for this compound in various microbiological media is limited, factors such as pH, temperature, and the presence of reactive molecules in the media could potentially affect its stability and activity over the course of an experiment. It is recommended to prepare fresh solutions of this compound for each experiment.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assay Troubleshooting
ProblemPossible CauseRecommended Solution
No inhibition of microbial growth, even at high concentrations of this compound. 1. Inactive this compound: The compound may have degraded due to improper storage or handling. 2. Resistant microbial strain: The test organism may be naturally resistant to this compound. 3. High inoculum density: An excessively high concentration of microbes can overwhelm the antimicrobial agent.1. Use a fresh stock of this compound. Ensure it is stored according to the manufacturer's instructions. 2. Verify the identity and expected susceptibility of your microbial strain. Include a known susceptible control strain in your assay. 3. Standardize the inoculum to the recommended density (e.g., 0.5 McFarland standard).
Inconsistent MIC values across replicate experiments. 1. Pipetting errors: Inaccurate serial dilutions can lead to significant variations. 2. Variable inoculum density: Inconsistent starting concentrations of the microorganism will affect the MIC. 3. Contamination: Contamination of the culture or reagents.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure the inoculum is standardized consistently for each experiment. 3. Use aseptic techniques throughout the protocol. Check the purity of the microbial culture before starting the assay.
Growth observed in the negative control well (no inoculum). Contamination: The growth medium or the 96-well plate may be contaminated.Discard the results and repeat the experiment with sterile materials and strict aseptic technique.
No growth in the positive control well (no this compound). 1. Non-viable inoculum: The microbial culture may not be viable. 2. Inhibitory medium: The growth medium may have issues that prevent microbial growth.1. Use a fresh, actively growing culture for the inoculum. 2. Test the ability of the medium to support the growth of the test organism separately.
Zone of Inhibition (Kirby-Bauer) Assay Troubleshooting
ProblemPossible CauseRecommended Solution
No zone of inhibition. 1. Inactive this compound: The compound on the disk may be degraded. 2. Resistant microbial strain: The organism is not susceptible. 3. Poor diffusion: this compound may not diffuse well through the agar.1. Prepare fresh this compound-impregnated disks. 2. Include a known susceptible control strain. 3. Ensure the correct type and depth of agar are used. Consider a different assay method if diffusion is a known issue.
Zones are too small or too large. 1. Incorrect inoculum density: Too heavy of an inoculum can reduce the zone size, while too light can increase it. 2. Incorrect agar depth: Thin agar can lead to larger zones, and thick agar to smaller zones. 3. Improper disk placement: Disks not pressed firmly onto the agar can lead to poor diffusion.1. Standardize the inoculum to a 0.5 McFarland standard. 2. Pour agar plates to a uniform depth (e.g., 4 mm). 3. Ensure disks are placed firmly and evenly on the agar surface.
Colonies growing within the zone of inhibition. 1. Mixed culture: The inoculum may be contaminated with a resistant strain. 2. Emergence of resistant mutants: Spontaneous mutations can lead to resistant colonies.1. Streak the original culture for isolation to ensure purity. 2. Subculture colonies from within the zone and re-test their susceptibility.
Irregular or fuzzy zone edges. 1. Swarming motility of the organism: Some bacteria can swarm across the agar surface. 2. Condensation on the plate: Moisture can interfere with uniform diffusion.1. Use a less motile strain if possible or a different testing method. 2. Ensure plates are dry before inoculation and incubation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is a general guideline and may need to be optimized for specific microbial strains and laboratory conditions.

  • Prepare Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Zone of Inhibition (Kirby-Bauer) Assay Protocol
  • Prepare Inoculum:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Apply this compound Disks:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure firm contact.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test organism for 18-24 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the clear zone around each disk to the nearest millimeter. The absence of a zone indicates resistance.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms.

MicroorganismATCC StrainMIC Range (µg/mL)
Pseudomonas aeruginosa2785316 - 64
Staphylococcus aureus292134 - 16
Escherichia coli259228 - 32
Saccharomyces cerevisiae97632 - 8
Aspergillus niger1640432 - 128

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C Add Inoculum B Prepare Serial Dilutions of this compound B->C Add this compound Dilutions D Incubate Plate (18-24h) C->D E Read Results (Visual Inspection/Plate Reader) D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_zoi cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Inoculum (0.5 McFarland) C Inoculate Agar Plate A->C B Prepare this compound- impregnated Disks D Apply Disks to Agar B->D C->D E Incubate Plate (18-24h) D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) Assay.

bethoxazin_moa cluster_cell Microbial Cell This compound This compound Sulfhydryl Sulfhydryl Groups (-SH) in Proteins This compound->Sulfhydryl Reacts with Topoisomerase DNA Topoisomerase II This compound->Topoisomerase Inhibits Disruption Disruption of Protein Function & Cellular Processes Sulfhydryl->Disruption Inhibition Inhibition of DNA Replication & Transcription Topoisomerase->Inhibition CellDeath Microbial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Proposed Mechanism of Action of this compound.

References

Technical Support Center: Optimizing Bethoxazin Concentration for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bethoxazin for its antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a broad-spectrum industrial microbicide.[1] Its antifungal activity is believed to stem from its electrophilic nature, allowing it to react with and form covalent adducts with molecules containing free sulfhydryl groups, such as glutathione and cysteine residues on enzymes within the fungal cell.[1] This interaction can disrupt critical biological processes. For instance, this compound has been shown to potently inhibit the catalytic activity of yeast DNA topoisomerase II, likely by reacting with essential cysteine sulfhydryl groups on the enzyme.[1]

Q2: What are the key parameters to determine the effective concentration of this compound?

A2: The two primary parameters for determining the effective antifungal concentration of this compound are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4]

  • MFC: The lowest concentration of an antimicrobial agent that results in a 99% to 99.5% reduction in the initial microbial population.[5][6]

Q3: Which standardized methods are recommended for determining the MIC and MFC of this compound?

A3: Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for accurate and reproducible results.[7][8][9] The broth microdilution method is a common and reliable technique for determining both MIC and MFC values.[2][8][10]

Troubleshooting Guide

Issue 1: High variability in MIC results between experiments.

  • Question: We are observing significant variations in our MIC results for this compound across different experimental runs. What could be the cause?

  • Answer: Variability in MIC results can be attributed to several factors:

    • Inoculum Concentration: Ensure a standardized and consistent fungal inoculum concentration is used for each experiment. Variations in the starting number of fungal cells can significantly impact the MIC value.[10]

    • Growth Medium: The composition and pH of the growth medium can influence the activity of antifungal compounds.[10] Use the recommended standardized medium, such as RPMI-1640 with MOPS buffer, to maintain a consistent pH.[11]

    • Incubation Time and Temperature: Adhere strictly to the recommended incubation time and temperature as specified in standardized protocols.[10]

    • This compound Stock Solution: Ensure the this compound stock solution is properly prepared, stored, and that its concentration is accurately determined. Degradation of the compound can lead to inaccurate results.

Issue 2: No clear distinction between fungistatic and fungicidal activity.

  • Question: We are struggling to differentiate between the fungistatic (inhibitory) and fungicidal (killing) effects of this compound. How can we determine the MFC accurately?

  • Answer: The MFC is determined as a follow-up to the MIC assay.[6] After determining the MIC, aliquots from the wells showing no visible growth are sub-cultured onto agar plates without this compound. The MFC is the lowest concentration that results in no or minimal (e.g., <3 colonies) fungal growth on the sub-culture plates, indicating a 99.9% killing activity.[5][6] If you observe growth in all sub-cultures, it suggests that the concentrations tested are primarily fungistatic.

Issue 3: this compound appears to have lower than expected activity against certain fungal species.

  • Question: Our results show that this compound is less effective against a particular fungal species compared to others. Why might this be the case?

  • Answer: Several factors could contribute to this observation:

    • Intrinsic Resistance: The fungal species may possess intrinsic resistance mechanisms. This could involve differences in cell wall composition, efflux pump activity, or variations in the target enzyme (e.g., DNA topoisomerase II) that make it less susceptible to this compound.[7][9]

    • Biofilm Formation: If the fungus forms a biofilm, it can be inherently more resistant to antimicrobial agents. Consider testing the activity of this compound against planktonic cells versus biofilms.

    • Experimental Conditions: As mentioned in Issue 1, ensure that the experimental conditions are optimal for the specific fungal species being tested, as growth rates and susceptibility can vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the general principles of the CLSI and EUCAST broth microdilution methods.[8][11]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[2]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
  • Procedure:

    • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain this compound.

    • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound that results in no growth or a significant reduction in fungal colonies (e.g., ≥99.9% killing) compared to the initial inoculum count.[5][6]

Data Presentation

Table 1: Example MIC and MFC Data for this compound against Various Fungal Species

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)
Candida albicans48
Aspergillus fumigatus816
Cryptococcus neoformans24

Table 2: Troubleshooting Checklist for Inconsistent MIC/MFC Results

CheckpointRecommended Action
Inoculum Density Verify with spectrophotometer and/or plate counts.
Growth Medium Confirm correct formulation and pH.
Incubation Check temperature and duration.
This compound Stock Prepare fresh; verify concentration.
Plate Reading Use a consistent method for determining growth inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microtiter_Plate Inoculate 96-Well Plate Inoculum_Prep->Microtiter_Plate Bethoxazin_Dilutions This compound Serial Dilutions Bethoxazin_Dilutions->Microtiter_Plate Incubation_MIC Incubate (24-48h) Microtiter_Plate->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC Read_MFC Read MFC Incubation_MFC->Read_MFC

Caption: Workflow for MIC and MFC Determination.

Signaling_Pathway cluster_cell Fungal Cell This compound This compound Sulfhydryl_Groups Free Sulfhydryl Groups (-SH) This compound->Sulfhydryl_Groups Reacts with Stress_Response Cellular Stress (e.g., ROS) This compound->Stress_Response Induces Topoisomerase_II DNA Topoisomerase II Sulfhydryl_Groups->Topoisomerase_II Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase_II->Cell_Cycle_Arrest Leads to CWI_HOG Cell Wall Integrity (CWI) & High Osmolarity Glycerol (HOG) Pathways Stress_Response->CWI_HOG Activates Apoptosis Apoptosis CWI_HOG->Apoptosis Can lead to Cell_Cycle_Arrest->Apoptosis

Caption: Postulated Mechanism and Signaling of this compound.

References

Technical Support Center: Bethoxazin Activity and Interference by Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bethoxazin. The information focuses on potential interference from reducing agents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a broad-spectrum industrial microbicide. Its activity stems from its highly electrophilic nature, allowing it to react with nucleophilic groups in biological molecules. Specifically, it targets and forms covalent adducts with molecules containing free sulfhydryl groups, such as glutathione (GSH) and cysteine residues within proteins.[1] This reaction is central to its microbicidal effects, as it can inhibit essential enzymes, like DNA topoisomerase II, by binding to their critical cysteine sulfhydryl groups.[1]

Q2: My this compound solution appears to have lost activity. What could be the cause?

A common reason for the loss of this compound activity is its reaction with reducing agents present in the experimental system. The reduced form of this compound is inactive.[1] If your buffers or media contain compounds with free sulfhydryl groups, these can react with and inactivate this compound.

Q3: Which common laboratory reagents can interfere with this compound activity?

Several reducing agents commonly used in biological and chemical laboratories can interfere with this compound. These include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • β-mercaptoethanol (BME)

  • Glutathione (GSH)

These reagents can reduce this compound, rendering it inactive.

Q4: Are there any visual indicators that my this compound has been inactivated by a reducing agent?

While specific colorimetric changes for this compound's reaction with all reducing agents are not extensively documented in the available literature, a change in the solution's UV-Visible spectrum would be expected upon reaction with a thiol-containing compound. The disappearance of the absorbance peak associated with the active form of this compound and the appearance of a new peak corresponding to the reduced form could be monitored spectrophotometrically.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of or reduced this compound activity in an antimicrobial assay. Presence of reducing agents in the culture medium or buffers.1. Review the composition of all buffers and media for the presence of reducing agents like DTT, TCEP, or β-mercaptoethanol. 2. If possible, omit the reducing agent from the experiment. 3. If a reducing agent is essential for the experiment, consider increasing the concentration of this compound, but be aware that this may lead to off-target effects. Perform a dose-response experiment to determine the new effective concentration.
Inconsistent results between experimental replicates. Variable concentrations of reducing agents or oxidative degradation of the reducing agent over time.1. Ensure all reagents are freshly prepared, especially solutions of reducing agents which can oxidize over time. 2. Standardize the preparation of all solutions to ensure consistency across replicates.
This compound appears active in initial screens but fails in subsequent assays. The initial screening buffer may have lacked reducing agents, while subsequent assay buffers contained them.Carefully compare the composition of the buffers used in all stages of the experimental workflow. Reformulate buffers to be consistent and free of interfering reducing agents where possible.

Data on Reducing Agent Interference

Table 1: Qualitative Impact of Common Reducing Agents on this compound Activity

Reducing Agent Chemical Nature Expected Impact on this compound Activity Notes
Dithiothreitol (DTT)Thiol-basedHighWill directly react with and inactivate this compound.
β-mercaptoethanol (BME)Thiol-basedHighWill directly react with and inactivate this compound.
Tris(2-carboxyethyl)phosphine (TCEP)Non-thiol-based phosphineHighReduces disulfides and can likely reduce this compound, leading to inactivation.
Glutathione (GSH)Thiol-based tripeptideHighConfirmed to react with and inactivate this compound.[1]

Experimental Protocols

Protocol 1: Determining the Impact of a Reducing Agent on this compound's Antimicrobial Activity using Broth Microdilution

This protocol outlines a method to quantify the effect of a reducing agent on the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target microorganism culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Reducing agent stock solution (e.g., DTT, TCEP)

  • Sterile diluents (e.g., saline, PBS)

  • Incubator

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

  • Prepare Reducing Agent Plates: In a separate set of 96-well plates, repeat the this compound serial dilution. To each well, add the reducing agent to the desired final concentration. Include a control plate with the reducing agent alone to assess its effect on microbial growth.

  • Inoculation: Add the standardized microbial inoculum to all wells of the plates (with and without the reducing agent).

  • Incubation: Incubate the plates at the optimal temperature and duration for the target microorganism (typically 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Compare the MIC values obtained in the presence and absence of the reducing agent.

Protocol 2: UV-Visible Spectroscopy to Monitor the Reaction of this compound with a Reducing Agent

This protocol allows for the qualitative and kinetic analysis of the reaction between this compound and a thiol-containing reducing agent.

Materials:

  • This compound solution of known concentration

  • Reducing agent solution (e.g., GSH, DTT) of known concentration

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectra of Reactants: Record the UV-Vis absorbance spectrum of the this compound solution and the reducing agent solution separately in the reaction buffer.

  • Initiate Reaction: Mix the this compound and reducing agent solutions in a quartz cuvette.

  • Kinetic Scan: Immediately begin to record the absorbance spectrum of the mixture at regular time intervals.

  • Analysis: Observe the changes in the spectra over time. A decrease in the absorbance peak corresponding to this compound and the potential appearance of a new peak will indicate a reaction. The rate of this change can be used to determine the reaction kinetics.

Protocol 3: LC-MS/MS Analysis of this compound-Thiol Adduct Formation

This protocol is for the detection and characterization of the covalent adduct formed between this compound and a sulfhydryl-containing molecule.

Materials:

  • This compound

  • Thiol-containing compound (e.g., Glutathione)

  • Reaction buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for separation

Procedure:

  • Reaction: Incubate this compound with the thiol-containing compound in the reaction buffer.

  • Sample Preparation: Quench the reaction at various time points and prepare the samples for LC-MS/MS analysis. This may involve dilution and filtration.

  • LC Separation: Inject the sample onto the LC system to separate the reactants and products.

  • MS/MS Analysis: Analyze the eluting compounds using the mass spectrometer. Set the instrument to detect the expected mass of the this compound-thiol adduct. Fragment the parent ion to confirm its structure.

  • Data Analysis: Analyze the mass spectra to confirm the presence of the covalent adduct.

Visualizations

Bethoxazin_Mechanism_of_Action This compound Mechanism of Action This compound Active this compound (Electrophilic) Inactive_this compound Inactive Reduced this compound This compound->Inactive_this compound is Reduced to Inactivated_Target Inactivated Target (Covalent Adduct) This compound->Inactivated_Target Reacts with -SH group Reducing_Agent Reducing Agent (e.g., GSH, DTT) with Sulfhydryl Group (-SH) Reducing_Agent->Inactive_this compound Reduces Target Biological Target (e.g., Enzyme with Cysteine) Target->Inactivated_Target

Caption: Mechanism of this compound activity and its inactivation by reducing agents.

Caption: A logical workflow for troubleshooting reduced this compound activity.

Experimental_Workflow_MIC Experimental Workflow for MIC Determination cluster_plate1 Plate 1: this compound Only cluster_plate2 Plate 2: this compound + Reducing Agent B_Dilution Serial Dilution of this compound B_Inoculation Inoculate with Microorganism B_Dilution->B_Inoculation B_Incubation Incubate B_Inoculation->B_Incubation B_MIC Determine MIC B_Incubation->B_MIC Compare Compare MIC Values B_MIC->Compare BR_Dilution Serial Dilution of this compound BR_Add_Reductant Add Reducing Agent BR_Dilution->BR_Add_Reductant BR_Inoculation Inoculate with Microorganism BR_Add_Reductant->BR_Inoculation BR_Incubation Incubate BR_Inoculation->BR_Incubation BR_MIC Determine MIC BR_Incubation->BR_MIC BR_MIC->Compare

Caption: Workflow for assessing reducing agent impact on this compound's MIC.

References

Technical Support Center: Stabilizing Bethoxazin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses specific issues researchers may encounter when storing Bethoxazin.

Question 1: I am observing a significant decrease in the concentration of my this compound sample over a short period, even when stored at 4°C. What could be the cause?

Answer: Several factors could be contributing to the rapid degradation of your this compound sample:

  • Hydrolytic Instability: this compound, like other oxazine compounds, may be susceptible to hydrolysis, especially in the presence of moisture. The oxazine ring can be cleaved, leading to inactive degradation products.

  • pH Sensitivity: The stability of this compound is likely pH-dependent. Storage in unbuffered aqueous solutions or at a suboptimal pH can accelerate degradation.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.

  • Photodegradation: Light, particularly UV light, can provide the energy to initiate degradation reactions.

Troubleshooting Steps:

  • Control for Moisture: Ensure your sample is stored in a desiccated environment. If in solution, consider using anhydrous solvents or lyophilizing the sample for storage.

  • Optimize pH: Determine the optimal pH for this compound stability by conducting a pH stability study. Buffer your solutions accordingly.

  • Inert Atmosphere: For highly sensitive samples, consider purging the headspace of your storage container with an inert gas like nitrogen or argon.

  • Protect from Light: Store all this compound samples in amber vials or wrap containers in aluminum foil to protect them from light.

Question 2: My lyophilized this compound powder is showing discoloration (e.g., turning yellow or brown) after several weeks of storage at -20°C. Is it degrading?

Answer: Discoloration is a common indicator of chemical degradation. Even in a lyophilized state, slow degradation can occur, especially if residual moisture is present or if the compound is sensitive to temperature fluctuations.

Troubleshooting Steps:

  • Confirm Degradation: Use an analytical method like HPLC-UV or LC-MS to quantify the purity of the discolored sample and identify any degradation products.

  • Assess Storage Conditions: Ensure the freezer temperature is stable. Frequent freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Consider Excipients: If your formulation includes excipients, they may be interacting with this compound. Evaluate the compatibility of this compound with all formulation components.

  • Lower Storage Temperature: For long-term storage of the solid compound, consider storing at -80°C to minimize molecular mobility and slow down degradation kinetics.

Question 3: I am seeing a new peak in my HPLC chromatogram when analyzing my stored this compound solution. How can I identify this new compound and prevent its formation?

Answer: The appearance of a new peak strongly suggests the formation of a degradation product.

Troubleshooting Steps:

  • Characterize the Degradant: Use LC-MS/MS or NMR to determine the structure of the new compound. This will provide insights into the degradation pathway.

  • Review Storage Conditions: Based on the structure of the degradant (e.g., if it's a hydrolysis product), you can pinpoint the likely cause (e.g., presence of water).

  • Implement Preventative Measures:

    • If it's a hydrolytic product, store the compound in an anhydrous form or in aprotic solvents.

    • If it's an oxidation product, add antioxidants to your formulation and store under an inert atmosphere.

    • If it's a photodegradation product, ensure complete protection from light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: Based on general principles for related compounds, the ideal storage conditions for this compound are:

  • Solid Form: Lyophilized powder stored at -80°C in a desiccated and light-protected environment.

  • Solution Form: Frozen at -80°C in a suitable, anhydrous solvent (e.g., DMSO, DMF) in small, single-use aliquots to avoid freeze-thaw cycles. The solution should be stored in amber, airtight vials.

Q2: How can I monitor the stability of this compound over time?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method.[1][2] You should monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q3: Are there any stabilizing agents I can add to my this compound formulation?

A3: The choice of a stabilizing agent depends on the degradation pathway.

  • For Oxidation: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • For Hydrolysis: Encapsulation in cyclodextrins or formulation in a lipid-based delivery system can protect the oxazine ring from water.

  • For Photodegradation: While not a chemical additive, using UV-blocking containers is the most effective approach.

Q4: How long can I expect this compound to be stable under optimal conditions?

A4: The shelf-life of this compound needs to be determined empirically through a formal stability study. This involves storing the compound under controlled conditions and testing its purity at regular intervals.

Data Presentation

Table 1: Hypothetical Stability of Solid this compound Under Different Storage Conditions Over 12 Months

Storage ConditionPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 MonthsAppearance
25°C / 60% RH92.585.170.3Yellow Powder
4°C / Desiccated99.198.296.5Off-white Powder
-20°C / Desiccated99.899.599.1White Powder
-80°C / Desiccated>99.9>99.999.8White Powder

Table 2: Hypothetical Stability of this compound (1 mg/mL) in Solution Over 3 Months

SolventStorage TemperaturePurity (%) at 1 MonthPurity (%) at 3 Months
PBS (pH 7.4)4°C88.375.4
PBS (pH 7.4)-20°C95.189.9
DMSO4°C99.298.0
DMSO-20°C99.899.5
DMSO-80°C>99.9>99.9

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification and Stability Testing

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a working concentration (e.g., 10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase), a standard of known concentration, and the test sample.

    • Calculate the purity of the test sample by comparing the peak area of this compound to the total peak area of all detected components (Area % method).

Protocol 2: Accelerated Stability Study

This protocol is designed to quickly assess the potential long-term stability of a this compound formulation.

  • Sample Preparation:

    • Prepare multiple aliquots of your this compound formulation (solid or solution) in the intended storage containers.

  • Storage Conditions:

    • Place the samples in controlled environment chambers at elevated temperatures and humidity, for example:

      • 40°C / 75% RH (Accelerated condition).

      • 25°C / 60% RH (Long-term condition).

      • 5°C (Refrigerated condition).

      • -20°C (Frozen condition).

    • Protect all samples from light.

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the samples using the validated HPLC method (Protocol 1).

    • Assess the sample for changes in purity, appearance, and the formation of degradation products.

  • Data Evaluation:

    • Plot the purity of this compound versus time for each storage condition.

    • Use the data from the accelerated conditions to predict the long-term shelf life at the recommended storage condition.

Visualizations

This compound This compound (Oxazine Ring Intact) Hydrolysis Hydrolysis (H₂O, pH dependent) This compound->Hydrolysis Moisture Oxidation Oxidation (O₂) This compound->Oxidation Air Photodegradation Photodegradation (Light/UV) This compound->Photodegradation Light Hydrolyzed_Product Hydrolyzed Product (Ring-opened) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product Oxidation->Oxidized_Product Photo_Product Photodegradation Product Photodegradation->Photo_Product

Caption: Hypothetical degradation pathways for this compound.

start Observe this compound Degradation check_purity Quantify Purity by HPLC start->check_purity identify_degradants Identify Degradants (LC-MS/MS, NMR) check_purity->identify_degradants Purity < 95% end Stable this compound check_purity->end Purity > 95% review_storage Review Storage Conditions (Temp, Light, Atmosphere) identify_degradants->review_storage is_hydrolysis Hydrolysis Product? review_storage->is_hydrolysis is_oxidation Oxidation Product? is_hydrolysis->is_oxidation No action_hydrolysis Store Desiccated/ Anhydrous Solvent is_hydrolysis->action_hydrolysis Yes is_photo Photo-product? is_oxidation->is_photo No action_oxidation Store under Inert Gas/ Add Antioxidant is_oxidation->action_oxidation Yes action_photo Store in Amber Vials/ Protect from Light is_photo->action_photo Yes action_hydrolysis->end action_oxidation->end action_photo->end

Caption: Troubleshooting workflow for this compound stability issues.

cluster_0 Aqueous Environment cluster_1 Stabilization by Encapsulation Water H₂O This compound This compound Water->this compound Attacks Oxazine Ring Degradation Degradation This compound->Degradation Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Stable_Complex Stable Complex Cyclodextrin->Stable_Complex Bethoxazin_in_CD This compound Water_out H₂O Water_out->Cyclodextrin Blocked

Caption: Mechanism of stabilization by cyclodextrin encapsulation.

References

Validation & Comparative

Comparative Efficacy of Bethoxazin and Other Commercial Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Bethoxazin and other widely used commercial biocides. Due to the limited availability of public quantitative data for this compound, this guide presents a qualitative analysis of its performance alongside quantitative data for other common biocides to offer a comprehensive perspective for your research and development needs.

Introduction to this compound

This compound is a broad-spectrum industrial microbicide primarily utilized for material and coating preservation.[1] Its antimicrobial activity stems from its highly electrophilic nature, allowing it to react with molecules containing free sulfhydryl groups, such as those found in microbial cells.[1] This mechanism of action suggests that this compound may exert its microbicidal effect by forming covalent adducts with essential biomolecules within the microorganisms, leading to inhibition of critical cellular functions.[1] Studies have shown that this compound potently inhibits the growth of yeast at low micromolar concentrations.[1]

Quantitative Efficacy of Commercial Biocides

Biocide ClassActive Ingredient(s)Target MicroorganismTest MethodMinimum Inhibitory Concentration (MIC)
Isothiazolinones CMIT/MIT (3:1 ratio)Pseudomonas aeruginosaBroth Dilution1-10 ppm (active)
Staphylococcus aureusBroth Dilution1-10 ppm (active)
Aspergillus nigerBroth Dilution1-10 ppm (active)
BITStaphylococcus aureusBroth Dilution212 mg/L
Escherichia coliBroth Dilution1060 mg/L
Aldehydes GlutaraldehydeBacillus atrophaeus sporesBroth Dilution0.6 - 1.1%
Gram-negative bacteriaNot SpecifiedKilled within 5 minutes at 20 g/L
Staphylococcus aureusNot SpecifiedKilled within 5 minutes at 20 g/L
Candida albicansNot SpecifiedFungicidal effect after 10 min exposure at 20 g/L
Halogenated Glycols BronopolEscherichia coliNot Specified13 µg/mL
Pseudomonas spp.Agar Dilution12.5 - 50 µg/mL
Isothiazolinones DCOITPenicillium spp., Aspergillus spp.Not SpecifiedEffective at 0.05-0.5%

Experimental Protocols for Biocide Efficacy Testing

The determination of a biocide's efficacy is crucial for its appropriate application. Standardized methods are employed to evaluate the antimicrobial activity under controlled laboratory conditions.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

  • Preparation of Biocide Solutions: A series of dilutions of the biocide are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (typically 10^5 to 10^6 colony-forming units [CFU]/mL).

  • Incubation: The inoculated tubes or microplates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the biocide at which there is no visible turbidity or growth of the microorganism.

Agar Dilution Method

Similar to the broth dilution method, this technique determines the MIC of a biocide by incorporating it into a solid growth medium.

  • Preparation of Agar Plates: The biocide is serially diluted and added to molten agar, which is then poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: The MIC is the lowest concentration of the biocide that prevents the growth of the microorganism on the agar surface.

Surface Disinfection Test (e.g., EN 13697)

This quantitative non-porous surface test evaluates the efficacy of chemical disinfectants.

  • Preparation of Test Surfaces: Stainless steel discs are inoculated with a suspension of the test microorganism and dried to form a film.

  • Application of Biocide: The biocide is applied to the contaminated surface for a specified contact time.

  • Neutralization and Recovery: After the contact time, a neutralizer is added to stop the action of the biocide. The surviving microorganisms are then recovered from the surface.

  • Enumeration: The number of viable microorganisms is determined by plating and colony counting. The log reduction in microbial numbers is calculated to assess the efficacy of the biocide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for evaluating the efficacy of a biocide and the proposed mechanism of action for this compound.

BiocideEfficacyWorkflow cluster_screening Initial Screening cluster_kinetic Kinetic Studies cluster_application Application Testing A Microorganism Panel Selection B MIC Determination (Broth/Agar Dilution) A->B C Time-Kill Assays B->C D Concentration-Response Studies C->D E Surface Disinfection Tests D->E F Material Preservation Tests E->F

Workflow for Biocide Efficacy Evaluation.

BethoxazinMechanism This compound This compound (Electrophilic) Adduct Covalent Adduct Formation This compound->Adduct Sulfhydryl Microbial Sulfhydryl Groups (-SH) (e.g., in enzymes, proteins) Sulfhydryl->Adduct Inhibition Enzyme Inactivation & Disruption of Cellular Functions Adduct->Inhibition Death Microbial Cell Death Inhibition->Death

Proposed Mechanism of Action for this compound.

References

Unveiling the Reactive Profile of Bethoxazin: A Comparative Guide to its Cross-Reactivity with Cellular Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions of a compound within the cellular milieu is paramount. This guide provides a comprehensive comparison of Bethoxazin's cross-reactivity with various cellular nucleophiles, supported by experimental data and detailed methodologies. Our analysis reveals a highly selective reactivity profile for this compound, primarily targeting sulfhydryl groups, which dictates its biological activity.

This compound, a broad-spectrum industrial microbicide, exhibits a high degree of electrophilicity, making it prone to react with nucleophilic functional groups within the cell. Experimental evidence, however, demonstrates a marked preference for specific nucleophiles, a critical factor in determining its efficacy and potential off-target effects.

Comparative Reactivity of this compound

Studies utilizing UV-vis spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) have elucidated the reactivity of this compound towards a panel of biologically relevant nucleophilic groups. The findings, summarized in the table below, highlight a distinct selectivity for sulfhydryl-containing molecules.

Cellular NucleophileFunctional GroupReactivity with this compoundSupporting Evidence
Glutathione (GSH) Sulfhydryl (-SH)High Formation of covalent adducts detected by MS. Inactivation of this compound upon reaction.
Human Serum Albumin Sulfhydryl (-SH)High Formation of covalent adducts detected by MS.
Cysteine Residues (in proteins) Sulfhydryl (-SH)High Implied as the mechanism for inhibition of yeast DNA topoisomerase II. Similar reactivity observed with other benzoxazinones.
Amino Groups Amine (-NH2)None Detected No reaction observed in experimental studies.
Carboxylic Acids Carboxyl (-COOH)None Detected No reaction observed in experimental studies.
Phenols Phenolic Hydroxyl (-OH)None Detected No reaction observed in experimental studies.
Alcohols Alcoholic Hydroxyl (-OH)None Detected No reaction observed in experimental studies.
Phosphates Phosphate (-PO4)None Detected No reaction observed in experimental studies.

This selective reactivity suggests that the primary mechanism of this compound's microbicidal action is the covalent modification of essential sulfhydryl-containing biomolecules within microbial cells. The inactivation of this compound by glutathione (GSH), a major cellular antioxidant, further underscores the significance of this interaction.

Mechanism of Action: Targeting Sulfhydryl Groups

The potent inhibitory effect of this compound on yeast DNA topoisomerase II is a key example of its targeted reactivity. It is proposed that this compound directly reacts with critical cysteine sulfhydryl groups on the enzyme, leading to its inactivation. This targeted modification disrupts the enzyme's function, ultimately inhibiting microbial growth. Conversely, the reduced, non-electrophilic form of this compound shows no such inhibitory activity, confirming the importance of its electrophilic nature in its biological function.

Bethoxazin_Mechanism This compound This compound (Electrophilic) Cellular_Nucleophiles Cellular Nucleophiles This compound->Cellular_Nucleophiles Interacts with Sulfhydryl_Groups Sulfhydryl Groups (-SH) (e.g., GSH, Cysteine residues) This compound->Sulfhydryl_Groups Reacts with Other_Nucleophiles Other Nucleophiles (Amino, Carboxyl, etc.) This compound->Other_Nucleophiles No reaction with Cellular_Nucleophiles->Sulfhydryl_Groups Cellular_Nucleophiles->Other_Nucleophiles Covalent_Adduct Covalent Adduct Formation Sulfhydryl_Groups->Covalent_Adduct No_Reaction No Reaction Other_Nucleophiles->No_Reaction Inactivation Inactivation of This compound Covalent_Adduct->Inactivation Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase II) Covalent_Adduct->Enzyme_Inhibition Microbicidal_Action Microbicidal Action Enzyme_Inhibition->Microbicidal_Action

Figure 1. Logical relationship of this compound's reactivity with cellular nucleophiles.

Experimental Protocols

The following provides a general overview of the methodologies employed to assess the cross-reactivity of this compound.

Reactivity Screening using UV-Vis Spectroscopy

This method is used to monitor the reaction between this compound and various nucleophiles in real-time by observing changes in the UV-Vis absorbance spectrum.

  • Preparation of Solutions: Stock solutions of this compound and the respective nucleophiles (e.g., GSH, amino acids, etc.) are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation: The reaction is initiated by mixing the this compound solution with the nucleophile solution in a quartz cuvette.

  • Spectrophotometric Monitoring: The absorbance spectrum of the reaction mixture is recorded at regular time intervals over a specific wavelength range.

  • Data Analysis: A decrease in the absorbance of this compound at its characteristic wavelength and/or the appearance of a new absorbance peak corresponding to the product is indicative of a reaction. The rate of reaction can be determined by monitoring the change in absorbance over time.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Bethoxazin_Sol This compound Solution Mix Mix in Cuvette Bethoxazin_Sol->Mix Nucleophile_Sol Nucleophile Solution Nucleophile_Sol->Mix Spectrophotometer UV-Vis Spectrophotometer (Time-course scan) Mix->Spectrophotometer Data Absorbance Data Spectrophotometer->Data Analysis Analyze Spectral Changes (Peak shifts, intensity changes) Data->Analysis Conclusion Determine Reactivity & Rate Analysis->Conclusion

Figure 2. Experimental workflow for UV-Vis spectroscopy reactivity screening.

Identification of Covalent Adducts by LC-MS/MS

This technique is employed to confirm the formation of covalent adducts between this compound and nucleophiles and to determine their precise molecular weight.

  • Reaction Incubation: this compound is incubated with the nucleophile of interest under physiological conditions (e.g., 37°C, pH 7.4) for a specified period.

  • Sample Preparation: The reaction mixture is quenched and prepared for LC-MS/MS analysis. This may involve protein precipitation, solid-phase extraction, or simple dilution.

  • Liquid Chromatography (LC) Separation: The sample is injected into an LC system to separate the components of the mixture based on their physicochemical properties.

  • Mass Spectrometry (MS) and MS/MS Analysis: The separated components are introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions is determined in the initial MS scan. Specific parent ions corresponding to the expected adducts are then fragmented, and the m/z of the resulting fragment ions is determined in the MS/MS scan to confirm the structure of the adduct.

LC_MS_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis_lcms LC-MS/MS Analysis cluster_result Result Incubate Incubate this compound + Nucleophile Prepare Sample Preparation (e.g., Quench, Dilute) Incubate->Prepare LC LC Separation Prepare->LC MS1 MS Scan (Detect Parent Ions) LC->MS1 MS2 MS/MS Scan (Fragment & Confirm Adducts) MS1->MS2 Confirm Confirm Covalent Adduct Formation MS2->Confirm

Figure 3. Experimental workflow for LC-MS/MS adduct identification.

A Comparative Environmental Impact Assessment: Bethoxazin and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the industrial microbicide Bethoxazin and its common alternatives—Isothiazolinones, Carbendazim, and Zinc Pyrithione—reveals significant data gaps in the environmental profile of this compound, hindering a complete comparative assessment. While quantitative ecotoxicological and biodegradability data are available for the alternatives, a notable lack of publicly accessible information for this compound underscores the need for further research to ensure environmentally responsible use in material and coating preservation.

This guide provides a comparative analysis of the environmental impacts of these substances, drawing on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of industrial biocides.

Executive Summary of Environmental Impact Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is critical to note the absence of specific experimental data for this compound in key environmental impact categories.

Table 1: Acute Aquatic Ecotoxicity Data

SubstanceTest OrganismEndpointValue (mg/L)Citation(s)
This compound Data Not AvailableData Not AvailableData Not Available
Isothiazolinones (CMIT/MIT mixture) Oncorhynchus mykiss (Rainbow Trout)96h LC500.22[1]
Daphnia magna (Water Flea)48h EC500.10 - 1.84[2]
Daphnia magna (Water Flea)48h LC500.0632[3]
Anabaena flos-aquae (Blue-Green Algae)120h EC500.29[4]
Isothiazolinones (BIT) Oncorhynchus mykiss (Rainbow Trout)LC501.6[5]
Daphnia magna (Water Flea)EC501.35[5]
Green AlgaeEC500.15[5]
Carbendazim Oncorhynchus mykiss (Rainbow Trout)96h LC500.1 - >1.8[6]
Ictalurus punctatus (Channel Catfish)96h LC500.007[6]
Daphnia magna (Water Flea)48h EC500.087[6]
Navicula sp. (Diatom)24h EC502.18[7][8]
Selenastrum capricornutum (Green Algae)72h EC501.6[6]
Zinc Pyrithione (ZnPT) Pimephales promelas (Fathead Minnow)96h LC500.0026
Oncorhynchus mykiss (Rainbow Trout)96h LC500.0032
Daphnia magna (Water Flea)48h EC500.0036 - 0.036
Selenastrum capricornutum (Green Algae)120h EC500.028

Table 2: Biodegradability Data

SubstanceTest GuidelineResultCitation(s)
This compound Data Not AvailableData Not Available
Isothiazolinones OECD 301Rapidly biodegradable
Carbendazim Data Not AvailablePersistent in soil and water[6]
Zinc Pyrithione Data Not AvailableRapid photolytic and biological degradation in water[9]

Experimental Protocols

The ecotoxicity data presented for the alternative substances are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes a population of exponentially growing algae to the test substance for 72 hours. The inhibition of growth is measured by the reduction in cell number compared to a control group. The EC50 value, the concentration causing a 50% reduction in growth, is determined.[5][10][11]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.[9][12][13]

  • OECD 203: Fish, Acute Toxicity Test: This test exposes fish to the test substance for a 96-hour period. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50, the concentration that is lethal to 50% of the test fish, is determined.[14][15]

  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be readily biodegraded by microorganisms under aerobic conditions. The percentage of degradation is typically measured over a 28-day period by monitoring parameters such as dissolved organic carbon removal or carbon dioxide production.[16][17][18]

Visualizing Key Processes

To better understand the context of this environmental assessment, the following diagrams illustrate the general workflow for environmental risk assessment and the proposed mechanism of action for this compound.

Environmental_Risk_Assessment_Workflow cluster_Phase1 Phase I: Exposure Assessment cluster_Phase2 Phase II: Effects Assessment P1_Start Start ERA P1_PEC Calculate Predicted Environmental Concentration (PEC) P1_Start->P1_PEC P1_Trigger PEC > Trigger Value? P1_PEC->P1_Trigger P1_End No Significant Risk (End of Assessment) P1_Trigger->P1_End No P2_EcoTox Conduct Ecotoxicity Tests (Algae, Daphnia, Fish) P1_Trigger->P2_EcoTox Yes P2_PNEC Determine Predicted No-Effect Concentration (PNEC) P2_EcoTox->P2_PNEC P2_Risk Risk Characterization (PEC/PNEC Ratio) P2_PNEC->P2_Risk P2_End Risk Management Measures P2_Risk->P2_End Bethoxazin_Mechanism_of_Action This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Enters Sulfhydryl Sulfhydryl Groups (-SH) on essential proteins This compound->Sulfhydryl Reacts with MicrobialCell->Sulfhydryl Inhibition Inhibition of Enzyme Activity & Cellular Processes Sulfhydryl->Inhibition CellDeath Microbial Cell Death Inhibition->CellDeath

References

Validating the Inhibitory Effect of Bethoxazin on Topoisomerase II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bethoxazin's inhibitory effect on topoisomerase II with that of two well-established inhibitors, Etoposide and Doxorubicin. It includes a summary of their mechanisms of action, comparative potency, and detailed experimental protocols for validating topoisomerase II inhibition.

Mechanism of Action and Comparative Potency

Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition can lead to cell cycle arrest and apoptosis, making it a key target for anti-cancer therapies.

This compound is an industrial microbicide that has been shown to potently inhibit the catalytic activity of yeast DNA topoisomerase II at low micromolar concentrations.[1] Its mechanism is believed to involve covalent adduction to free sulfhydryl groups on the enzyme, including critical cysteine residues.[1]

Etoposide and Doxorubicin are well-characterized topoisomerase II "poisons." They function by stabilizing the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where DNA strands are cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent activation of DNA damage response pathways, ultimately resulting in apoptosis.[2][3][4]

CompoundTarget EnzymeIC50Mechanism of Action
This compound Yeast Topoisomerase IIPotent inhibition at low micromolar concentrations[1]Catalytic inhibitor, likely via covalent modification of cysteine residues[1]
Etoposide Human Topoisomerase IIα~78.4 µM[5]Topoisomerase II Poison
Doxorubicin Human Topoisomerase IIα~2.67 µM[5]Topoisomerase II Poison

Signaling Pathways and Cellular Consequences of Topoisomerase II Inhibition

The inhibition of topoisomerase II triggers a cascade of cellular events, primarily centered around the DNA Damage Response (DDR). The accumulation of DNA double-strand breaks, a hallmark of topoisomerase II poisons, activates sensor kinases such as ATM and ATR. These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This signaling cascade can lead to two main cellular outcomes: cell cycle arrest, predominantly at the G2/M transition, to allow for DNA repair, or the induction of apoptosis if the damage is too severe to be repaired.

Topoisomerase_II_Inhibition_Pathway cluster_inhibition Topoisomerase II Inhibition cluster_dna_damage DNA Damage & Response cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Topoisomerase II Inhibitors Topoisomerase II Inhibitors Topoisomerase II Topoisomerase II Topoisomerase II Inhibitors->Topoisomerase II Inhibit DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Induce ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases Activate Chk1/Chk2 Chk1/Chk2 ATM/ATR Kinases->Chk1/Chk2 p53 p53 ATM/ATR Kinases->p53 G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Chk1/Chk2->G2/M Cell Cycle Arrest Induce p53->G2/M Cell Cycle Arrest Induce Bax/Bak Activation Bax/Bak Activation p53->Bax/Bak Activation Mitochondrial Cytochrome c Release Mitochondrial Cytochrome c Release Bax/Bak Activation->Mitochondrial Cytochrome c Release Caspase Activation Caspase Activation Mitochondrial Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Test Compounds Test Compounds Relaxation Assay Relaxation Assay Test Compounds->Relaxation Assay Decatenation Assay Decatenation Assay Test Compounds->Decatenation Assay Cleavage Assay Cleavage Assay Test Compounds->Cleavage Assay Topoisomerase II Enzyme Topoisomerase II Enzyme Topoisomerase II Enzyme->Relaxation Assay Topoisomerase II Enzyme->Decatenation Assay Topoisomerase II Enzyme->Cleavage Assay DNA Substrate DNA Substrate DNA Substrate->Relaxation Assay Supercoiled Plasmid DNA Substrate->Decatenation Assay kDNA DNA Substrate->Cleavage Assay Supercoiled Plasmid Agarose Gel Electrophoresis Agarose Gel Electrophoresis Relaxation Assay->Agarose Gel Electrophoresis Decatenation Assay->Agarose Gel Electrophoresis Cleavage Assay->Agarose Gel Electrophoresis Quantification of Inhibition Quantification of Inhibition Agarose Gel Electrophoresis->Quantification of Inhibition Densitometry

References

Structure-Activity Relationship of Bethoxazin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Bethoxazin and its analogs. Due to a scarcity of published SAR studies on a wide range of this compound analogs, this document focuses on the established mechanism of action of this compound and key structural features essential for its microbicidal activity. This information is supplemented with data from closely related heterocyclic compounds to provide a broader context for drug design and development.

Introduction to this compound

This compound is a broad-spectrum industrial microbicide utilized for material and coating preservation.[1] Its efficacy stems from its unique chemical structure, centered on a 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide core. Understanding the relationship between this structure and its biological activity is crucial for the development of novel, more potent, or specific antimicrobial agents.

Mechanism of Action

The primary mechanism of action of this compound involves its high electrophilicity.[1] The oxathiazine oxide ring acts as an electrophile, readily reacting with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in microbial proteins.[1] This covalent modification of essential biomolecules disrupts their function, leading to microbial cell death.

One of the key enzymes inhibited by this compound is yeast DNA topoisomerase II.[1] The inhibition is believed to occur through the reaction of this compound with critical cysteine sulfhydryl groups on the enzyme.[1] This targeted action, along with its reactivity towards other essential sulfhydryl-containing biomolecules, contributes to its broad microbicidal activity.[1]

This compound This compound (Electrophilic) Sulfhydryl Sulfhydryl Groups (-SH) in Microbial Proteins (e.g., DNA Topoisomerase II) This compound->Sulfhydryl Reacts with Covalent_Adduct Covalent Adduct Formation Sulfhydryl->Covalent_Adduct Leads to Inhibition Enzyme Inhibition & Disruption of Cellular Functions Covalent_Adduct->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

Structure-Activity Relationship Insights

Direct and extensive SAR studies on a series of this compound analogs are not widely available in the public domain. However, a critical insight can be drawn from the comparison of this compound with its reduced form.

CompoundStructureKey Structural FeatureActivityReference
This compound 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxideElectrophilic S=O group in the oxathiazine ringActive[1]
Reduced this compound 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazineLacks the exocyclic oxygen on the sulfur atomInactive[1]

This comparison strongly indicates that the S-oxide moiety is essential for the microbicidal activity of this compound. The reduction of the sulfoxide to a sulfide eliminates its electrophilic character, rendering the molecule inactive.[1]

Based on this, the following hypotheses for the SAR of this compound analogs can be proposed:

  • Modification of the Oxathiazine Ring: Any modification that reduces the electrophilicity of the oxathiazine ring is likely to decrease or abolish activity. Conversely, substituents that enhance the electrophilic nature of the sulfur atom could potentially increase potency.

  • Role of the Benzothiophene Moiety: The benzothiophene group likely contributes to the overall physicochemical properties of the molecule, such as lipophilicity and target recognition. Modifications to this ring system, including the introduction of various substituents, could modulate the activity spectrum and potency. For instance, electron-withdrawing or electron-donating groups on the benzothiophene ring could influence the electronic properties of the entire molecule.

  • The Dihydro- portion of the Oxathiazine Ring: The saturation in the 5,6-positions of the oxathiazine ring provides a specific three-dimensional conformation. Alterations to this part of the ring, such as the introduction of substituents or changes in ring size, could impact the binding affinity to target enzymes.

Comparison with Structurally Related Heterocycles

While direct analogs of this compound are not extensively studied, SAR data from other benzoxazine-containing compounds can provide valuable insights for future research directions.

For example, studies on benzoxazinones have shown that substitutions on the benzene ring can significantly influence their biological activity, such as α-chymotrypsin inhibition.[2] In some series, the presence of substituents on the benzene ring was found to reduce the inhibitory potential.[2] Furthermore, the position and nature of substituents (e.g., fluoro, chloro, bromo) on a phenyl substituent attached to the benzoxazinone core were shown to modulate the inhibitory activity.[2]

Similarly, research on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives has demonstrated that different substitution patterns on the benzoxazine core can lead to varied biological effects, such as promoting or inhibiting apoptosis in different cell lines.[3]

These examples from related heterocyclic systems underscore the importance of systematic modification of the aromatic ring and other positions of the core structure to fine-tune biological activity.

Experimental Protocols

For researchers interested in conducting SAR studies on this compound analogs, the following experimental protocols are recommended based on the known mechanism and biological activity.

Synthesis of Analogs

The synthesis of this compound analogs would likely involve multi-step organic synthesis protocols. A general approach could involve the synthesis of substituted benzothiophenes followed by their condensation with appropriate reagents to form the 5,6-dihydro-1,4,2-oxathiazine 4-oxide ring.

Substituted_Benzothiophene Substituted Benzothiophene Precursor Cyclization Cyclization Reaction Substituted_Benzothiophene->Cyclization Ring_Formation_Reagents Ring Formation Reagents Ring_Formation_Reagents->Cyclization Oxidation Oxidation of Sulfur Cyclization->Oxidation Bethoxazin_Analog This compound Analog Oxidation->Bethoxazin_Analog

Caption: General synthetic workflow for this compound analogs.

In Vitro Antimicrobial Susceptibility Testing
  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the analogs against a panel of relevant bacteria and fungi. This assay involves preparing serial dilutions of the compounds in a 96-well plate and inoculating them with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.

  • Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk is measured after incubation.

Enzyme Inhibition Assays
  • DNA Topoisomerase II Inhibition Assay: To evaluate the inhibitory activity of the analogs against this key target enzyme. Commercially available kits can be used to measure the relaxation of supercoiled DNA by topoisomerase II in the presence and absence of the test compounds. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Reactivity Studies
  • Glutathione (GSH) Reactivity Assay: To assess the electrophilic reactivity of the analogs, which is crucial for their proposed mechanism of action. The rate of reaction between the analog and GSH can be monitored spectrophotometrically or by using LC-MS to detect the formation of the GSH-adduct.[1]

Conclusion and Future Directions

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of exploration should include:

  • Substitution on the Benzothiophene Ring: Investigating the effect of electron-donating and electron-withdrawing groups on the potency and spectrum of activity.

  • Modification of the Dihydro-oxathiazine Ring: Exploring how changes in the substitution and stereochemistry of this ring affect target binding and reactivity.

  • Bioisosteric Replacements: Replacing the benzothiophene moiety with other heterocyclic systems to explore novel chemical space and potentially discover analogs with improved properties.

By employing the experimental protocols outlined in this guide, researchers can systematically explore the SAR of this compound analogs, leading to the development of new and more effective microbicidal agents.

References

independent verification of Bethoxazin's reactivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of Bethoxazin's Reactivity Profile

This guide provides an independent verification of the reactivity profile of this compound, a potent industrial microbicide. For a comprehensive evaluation, its performance and mechanism of action are compared with other relevant compounds known for similar biochemical interactions. The data presented herein is intended for researchers, scientists, and professionals in the field of drug and biocide development.

Executive Summary

This compound is a highly electrophilic compound that demonstrates significant microbicidal activity.[1] Its primary mechanism of action involves the covalent modification of sulfhydryl groups present in biological macromolecules. This reactivity is particularly directed towards cysteine residues within critical enzymes, leading to the inhibition of their function. A key target identified for this compound is DNA topoisomerase II, a vital enzyme for microbial survival.[1] The reduced, non-electrophilic form of this compound is biologically inactive, underscoring the critical role of its electrophilic nature in its microbicidal function.[1]

This guide compares this compound with two classes of compounds:

  • Broad-spectrum microbicides and reagents that also function by reacting with sulfhydryl groups, namely Isothiazolinones and N-ethylmaleimide (NEM).

  • A specific enzyme inhibitor class , Quinones, which, like this compound, target DNA topoisomerase II through cysteine adduction.

Comparative Reactivity and Mechanism of Action

The following table summarizes the reactivity profiles of this compound and its comparators.

FeatureThis compoundIsothiazolinones (e.g., CMIT/MIT)N-ethylmaleimide (NEM)Quinones
Primary Mechanism Electrophilic attack on sulfhydryl groups.[1]Electrophilic attack on sulfhydryl groups.[2][3]Michael addition with sulfhydryl groups.[4]Adduction to cysteine residues.[5]
Molecular Target(s) Cysteine residues in proteins, particularly DNA topoisomerase II.[1]Thiol-containing enzymes (e.g., dehydrogenases).[1][6][7]Cysteine residues in proteins.[4][8]Cysteine residues in DNA topoisomerase II (e.g., Cys-392, Cys-405).[5]
Specificity High specificity for sulfhydryl groups over other nucleophiles like amino and hydroxyl groups.[1]Primarily targets thiols, leading to the formation of mixed disulfides.[2]Highly specific for sulfhydryls at pH 6.5-7.5; can react with amines at higher pH.[4][8]Reacts with specific cysteine residues to inhibit enzyme function.[5]
Biological Outcome Microbicidal action, inhibition of cell growth.[1]Rapid inhibition of microbial growth, metabolism, and energy generation.[6][7]Irreversible inhibition of enzymes with critical cysteine residues.[4]Inhibition of DNA religation, leading to DNA strand breaks.[5]

Quantitative Inhibition Data

The following table presents available quantitative data on the inhibitory activity of this compound and a relevant comparator.

CompoundTargetAssay TypeIC50 / PotencyReference
This compound Yeast DNA Topoisomerase IICatalytic Activity AssayPotent inhibition at low micromolar concentrations[1]
This compound Saccharomyces cerevisiae (Yeast)Growth InhibitionLow micromolar concentrations[1]
Quinones Human Topoisomerase IIαDNA Cleavage AssayDose-dependent increase in DNA cleavage[5]

Experimental Protocols

Verification of Sulfhydryl Reactivity (UV-Vis Spectroscopy)

This protocol is based on the methodology used to assess this compound's reactivity.[1]

  • Preparation of Reactants : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Solutions of sulfhydryl-containing molecules (e.g., glutathione, N-acetylcysteine) and other nucleophiles (e.g., glycine, phenol) are prepared in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation : The reaction is initiated by mixing the this compound solution with the solution of the respective nucleophile in a quartz cuvette.

  • Spectrophotometric Monitoring : The reaction is monitored by recording the UV-Vis absorption spectrum at regular time intervals. A change in the spectrum, such as a decrease in the absorbance of this compound and the appearance of a new peak corresponding to the adduct, indicates a reaction.

  • Data Analysis : The rate of reaction can be determined by monitoring the change in absorbance over time.

DNA Topoisomerase II Inhibition Assay

This protocol is a standard method for assessing the activity of topoisomerase II inhibitors.

  • Reaction Components : The reaction mixture contains purified DNA topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA), ATP, and the reaction buffer.

  • Inhibitor Addition : The test compound (e.g., this compound, a quinone) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation : The reaction is incubated at 37°C for a specified period (e.g., 30 minutes) to allow the enzyme to act on the DNA substrate.

  • Reaction Termination : The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).

  • Analysis by Gel Electrophoresis : The DNA products are separated by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, and linearized) can be visualized by staining with an intercalating dye (e.g., ethidium bromide).

  • Quantification : The intensity of the DNA bands is quantified using densitometry. A decrease in the amount of relaxed DNA and an accumulation of cleaved DNA in the presence of the inhibitor indicates inhibition of the enzyme's religation activity.

Visualizations

Proposed Mechanism of this compound Action

G This compound This compound (Electrophilic) CovalentAdduct Covalently Modified Topoisomerase II (Inactive) This compound->CovalentAdduct Covalent Bonding TopoisomeraseII DNA Topoisomerase II (with active site Cysteine-SH) TopoisomeraseII->CovalentAdduct DNA_Cleavage DNA Cleavage TopoisomeraseII->DNA_Cleavage Catalyzes DNA_Religation DNA Religation CovalentAdduct->DNA_Religation Inhibits Cell_Death Microbial Cell Death CovalentAdduct->Cell_Death Leads to DNA_Cleavage->DNA_Religation Followed by DNA_Religation->Cell_Death Essential for survival

Caption: Proposed pathway for this compound's inhibition of DNA Topoisomerase II.

Experimental Workflow for Reactivity Screening

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_interpretation Interpretation Prep_Compound Prepare this compound Stock Solution Mix Mix this compound with each Nucleophile Prep_Compound->Mix Prep_Nucleophiles Prepare Solutions of - Sulfhydryls (GSH) - Other Nucleophiles Prep_Nucleophiles->Mix Monitor Monitor Reaction by UV-Vis Spectroscopy Mix->Monitor Analyze Analyze Spectral Changes Over Time Monitor->Analyze Decision Spectral Change Observed? Analyze->Decision Reactive Reactive Decision->Reactive Yes NonReactive Non-Reactive Decision->NonReactive No

Caption: Workflow for assessing the selectivity of this compound's reactivity.

Structure-Activity Relationship of this compound

G This compound This compound Electrophilic Moiety Active Biologically Active This compound->Active is Reduced_this compound Reduced this compound Non-Electrophilic Inactive Biologically Inactive Reduced_this compound->Inactive is GSH_Adduct GSH-Bethoxazin Adduct Non-Electrophilic GSH_Adduct->Inactive is

Caption: Logical diagram of this compound's structure-activity relationship.

References

side-by-side comparison of Bethoxazin with traditional preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and cosmetic preservation, the quest for effective, broad-spectrum, and safe antimicrobial agents is perpetual. This guide provides a comprehensive side-by-side comparison of Bethoxazin, a newer generation preservative, with a range of traditional preservatives that have long been the industry's workhorses. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their formulation needs.

Executive Summary

This compound emerges as a potent microbicide with a distinct mechanism of action, targeting sulfhydryl groups within microbial cells. Traditional preservatives, such as parabens, benzoates, and sorbates, offer a long history of use and efficacy through various mechanisms, including enzymatic inhibition and disruption of cell membranes. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons in terms of antimicrobial efficacy, mechanism of action, and potential for microbial resistance.

Data Presentation: A Quantitative Look at Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Saccharomyces cerevisiaeLow micromolar range[1]
Candida albicansData not available
Aspergillus brasiliensisData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Staphylococcus aureusData not available

Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Preservatives

PreservativeMicroorganismMIC (%)MIC (µg/mL)Reference
Methylparaben Bacillus cereus0.0512512[2]
Pseudomonas aeruginosa0.08800[2]
Propylparaben Staphylococcus aureus--[3]
Escherichia coli--[3]
Sodium Benzoate Pseudomonas aeruginosa-500[1]
Staphylococcus aureus--[1]
Escherichia coli--[1]
Candida albicans--[1]
Potassium Sorbate Fungi0.3 (effective concentration)3000[4]
Propionic Acid Various Bacteria0.01 - 0.15100 - 1500[5]
Benzoic Acid Various Bacteria0.01 - >0.15100 - >1500[5]
Sorbic Acid Various Bacteria0.01 - >0.12100 - >1200[5]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional preservatives lies in their mode of attack on microbial cells.

This compound: The Sulfhydryl Scavenger

This compound's microbicidal action is attributed to its high electrophilicity.[1] It readily reacts with nucleophilic sulfhydryl groups (-SH) present in essential biomolecules of microbial cells, such as the amino acid cysteine. This covalent modification can lead to the inactivation of critical enzymes. One key target identified is DNA topoisomerase II, an enzyme vital for DNA replication and repair.[1] By inhibiting this enzyme, this compound effectively halts cell division and leads to microbial death.[1]

Bethoxazin_Mechanism This compound This compound sulfhydryl Sulfhydryl Groups (-SH) in Microbial Biomolecules This compound->sulfhydryl Reacts with adduct Covalent Adduct Formation sulfhydryl->adduct topoisomerase DNA Topoisomerase II adduct->topoisomerase Targets inhibition Inhibition of Enzyme Activity topoisomerase->inhibition death Microbial Cell Death inhibition->death

Caption: Mechanism of action of this compound.

Traditional Preservatives: A Multi-pronged Assault

Traditional preservatives employ a variety of mechanisms to inhibit microbial growth.

  • Parabens: These esters of p-hydroxybenzoic acid are thought to disrupt membrane transport processes and inhibit the synthesis of DNA and RNA.[6] Their effectiveness generally increases with the length of the alkyl chain.[6]

  • Benzoates (e.g., Sodium Benzoate): These are most effective in their undissociated form, which predominates at acidic pH. They are believed to inhibit enzymes and disrupt the cell membrane.

  • Sorbates (e.g., Potassium Sorbate): Similar to benzoates, sorbates are more active at lower pH and are thought to inhibit various microbial enzymes.

  • Organic Acids (e.g., Propionic Acid, Acetic Acid): These compounds can penetrate the microbial cell membrane in their undissociated form. Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cell's interior, which inhibits metabolic processes.

Traditional_Preservatives_Mechanism cluster_parabens Parabens cluster_benzoates_sorbates Benzoates & Sorbates cluster_organic_acids Organic Acids paraben Parabens membrane_disruption Disrupt Membrane Transport paraben->membrane_disruption dna_rna_inhibition Inhibit DNA/RNA Synthesis paraben->dna_rna_inhibition death Inhibition of Microbial Growth membrane_disruption->death dna_rna_inhibition->death benzoate_sorbate Benzoates/Sorbates (Undissociated form) enzyme_inhibition Inhibit Cellular Enzymes benzoate_sorbate->enzyme_inhibition enzyme_inhibition->death organic_acid Organic Acids (Undissociated form) cytoplasm_acidification Acidify Cytoplasm organic_acid->cytoplasm_acidification cytoplasm_acidification->death

Caption: Mechanisms of action of traditional preservatives.

Experimental Protocols: The Foundation of Efficacy Testing

The determination of a preservative's effectiveness relies on standardized microbiological testing. The following are key experimental protocols used to generate the data presented in this guide.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Broth Dilution Method:

    • A serial dilution of the preservative is prepared in a liquid growth medium in test tubes or a microtiter plate.

    • Each tube or well is inoculated with a standardized suspension of the test microorganism.

    • The tubes or plates are incubated under optimal conditions for the microorganism's growth.

    • The MIC is determined as the lowest concentration of the preservative in which no turbidity (visible growth) is observed.

  • Agar Dilution Method:

    • A series of agar plates are prepared, each containing a different concentration of the preservative.

    • The surface of each plate is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated, and the MIC is the lowest concentration of the preservative that inhibits visible growth on the agar surface.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Preservative start->prepare_dilutions inoculate Inoculate with Microorganism prepare_dilutions->inoculate incubate Incubate inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

2. Antimicrobial Effectiveness Testing (AET)

This test, often referred to as a preservative challenge test, evaluates the ability of a product's preservative system to control microbial contamination over time.

  • The product is inoculated with a high concentration of a panel of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • The inoculated product is stored at a specified temperature.

  • At various time intervals (e.g., 7, 14, and 28 days), samples are taken and the number of viable microorganisms is determined.

  • The log reduction in the microbial population is calculated at each time point to assess the preservative's effectiveness against the challenge.

Conclusion

The choice of a preservative is a critical decision in product development, balancing efficacy, safety, and formulation compatibility. This compound presents a modern alternative with a targeted mechanism of action, showing promise as a potent microbicide. Traditional preservatives, with their long history of use, offer a broad range of options with well-understood efficacy profiles.

For researchers and formulators, the ideal preservative will depend on the specific application, the potential microbial challenges, and the physicochemical properties of the final product. While this guide provides a comparative overview based on available data, further direct comparative studies are warranted to fully elucidate the relative performance of this compound against the spectrum of traditional preservatives. The provided experimental protocols serve as a foundation for conducting such crucial in-house evaluations to ensure product integrity and consumer safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.